molecular formula C6H6BFO3 B151144 2-Fluoro-3-hydroxyphenylboronic acid CAS No. 855230-60-3

2-Fluoro-3-hydroxyphenylboronic acid

Cat. No.: B151144
CAS No.: 855230-60-3
M. Wt: 155.92 g/mol
InChI Key: FUYFURLPSFAOGC-UHFFFAOYSA-N
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Description

2-Fluoro-3-hydroxyphenylboronic acid is a useful research compound. Its molecular formula is C6H6BFO3 and its molecular weight is 155.92 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2-fluoro-3-hydroxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BFO3/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3,9-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUYFURLPSFAOGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)O)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20590796
Record name (2-Fluoro-3-hydroxyphenyl)boronic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

855230-60-3
Record name (2-Fluoro-3-hydroxyphenyl)boronic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-3-hydroxyphenylboronic acid
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Foundational & Exploratory

2-Fluoro-3-hydroxyphenylboronic acid chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Chemical Properties of 2-Fluoro-3-hydroxyphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, applications, and experimental considerations for this compound. This versatile building block is of significant interest in medicinal chemistry and materials science due to its unique electronic and structural features.

Core Chemical Properties

This compound is a substituted phenylboronic acid that serves as a key intermediate in organic synthesis. The presence of both a fluorine atom and a hydroxyl group on the phenyl ring influences its reactivity and potential applications.

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for handling, storage, and experimental design.

PropertyValueSource(s)
CAS Number 855230-60-3[1][2][3]
Molecular Formula C₆H₆BFO₃[1][2][3][4][5]
Molecular Weight 155.92 g/mol [1][3][4]
Appearance Solid[4]
Purity Typically ≥97%[3]
InChI 1S/C6H6BFO3/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3,9-11H[4][5]
InChIKey FUYFURLPSFAOGC-UHFFFAOYSA-N[4][5]
SMILES OB(C1=CC=CC(O)=C1F)O[4]
MDL Number MFCD06797222[4]
PubChem Substance ID 329795648[4]
Stability and Storage

Proper storage is crucial to maintain the integrity of this compound.

  • Storage Temperature : Recommended storage is at -20°C.[2]

  • Storage Conditions : It should be stored under an inert atmosphere.[6] It is classified as a combustible solid.[4]

  • General Handling : For maximum recovery of the product, it is advised to centrifuge the original vial before removing the cap.[2]

Applications in Organic Synthesis

Arylboronic acids are most renowned for their role in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[7][8][9] The unique substitution pattern of this compound makes it a valuable reagent for introducing a 2-fluoro-3-hydroxyphenyl moiety into complex molecules.

The electron-withdrawing nature of the fluorine atom and the presence of the hydroxyl group can modulate the reactivity of the boronic acid in these coupling reactions.[7] This allows for fine-tuning of reaction conditions and can influence the electronic properties of the resulting products, which is particularly important in drug discovery and the development of advanced materials.[10]

logical_relationship cluster_structure Core Structure cluster_groups Key Functional Groups cluster_application Primary Application 2_Fluoro_3_hydroxyphenylboronic_acid This compound Boronic_Acid Boronic Acid (-B(OH)₂) 2_Fluoro_3_hydroxyphenylboronic_acid->Boronic_Acid Fluoro Fluoro Group (-F) 2_Fluoro_3_hydroxyphenylboronic_acid->Fluoro Hydroxyl Hydroxyl Group (-OH) 2_Fluoro_3_hydroxyphenylboronic_acid->Hydroxyl Suzuki_Coupling Suzuki-Miyaura Coupling Boronic_Acid->Suzuki_Coupling Building_Block Building Block in Organic Synthesis Fluoro->Building_Block Hydroxyl->Building_Block Suzuki_Coupling->Building_Block

Caption: Relationship between the compound's structure and its synthetic utility.

Experimental Protocols

The following section details a general experimental protocol for a typical application of this compound.

General Protocol for Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for forming C-C bonds.[7] This protocol provides a general methodology; however, optimization of the catalyst, base, solvent, and temperature may be required for specific substrates.[7]

Reaction Scheme: R¹-X + R²-B(OH)₂ → [Pd Catalyst, Base] → R¹-R²

Where R¹-X is an aryl or vinyl halide (or pseudohalide) and R²-B(OH)₂ is the boronic acid.

Materials:

  • Aryl halide (1.0 mmol)

  • This compound (1.2-1.5 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 mmol)

  • Anhydrous solvent (e.g., DMF/H₂O, Toluene, Dioxane)

Procedure:

  • Reaction Setup : To a dried reaction vessel, add the aryl halide, this compound, palladium catalyst, and base.

  • Inert Atmosphere : Purge the vessel with an inert gas (e.g., argon or nitrogen) and maintain this atmosphere throughout the reaction.

  • Solvent Addition : Add the anhydrous solvent to the reaction mixture.

  • Reaction Conditions : Heat the mixture to the desired temperature (typically ranging from room temperature to reflux) and stir for the required time (monitored by TLC or LC-MS).

  • Work-up : After the reaction is complete, cool the mixture to room temperature. Dilute with an appropriate organic solvent and wash with water or brine.

  • Purification : Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Reactants (Aryl Halide, Boronic Acid, Catalyst, Base) inert Establish Inert Atmosphere (Ar/N₂) start->inert solvent Add Anhydrous Solvent inert->solvent react Heat and Stir (Monitor Progress) solvent->react cool Cool to RT react->cool extract Dilute & Wash cool->extract purify Dry, Concentrate, & Purify extract->purify end Isolated Product purify->end

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Safety and Handling

It is imperative to consult the Safety Data Sheet (SDS) before handling this compound.[1]

  • Personal Protective Equipment (PPE) : Wear appropriate protective gloves, clothing, and eye/face protection.[11]

  • Inhalation : Avoid breathing dust, fumes, or vapors. Use in a well-ventilated area or under a fume hood.[1][11]

  • Contact : Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[1]

  • Firefighting : Use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[1]

Conclusion

This compound is a valuable and versatile reagent in modern organic synthesis. Its unique combination of functional groups allows for the strategic construction of complex molecular architectures, particularly through the Suzuki-Miyaura cross-coupling reaction. A thorough understanding of its chemical properties, handling requirements, and reaction protocols is essential for its effective and safe utilization in research and development.

References

An In-depth Technical Guide to the Molecular Structure of 2-Fluoro-3-hydroxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular structure, properties, and applications of 2-Fluoro-3-hydroxyphenylboronic acid, a valuable reagent in organic synthesis and medicinal chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

This compound is a substituted aromatic boronic acid. Its key physicochemical properties are summarized in the table below.

PropertyValueSource
Chemical Formula C₆H₆BFO₃--INVALID-LINK--
Molecular Weight 155.92 g/mol --INVALID-LINK--[1]
Appearance White to off-white solid--INVALID-LINK--[1]
CAS Number 855230-60-3--INVALID-LINK--
InChI InChI=1S/C6H6BFO3/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3,9-11H--INVALID-LINK--[2]
SMILES B(C1=C(C(=CC=C1)O)F)(O)O--INVALID-LINK--[2]

Synthesis and Characterization

Proposed Synthesis Protocol

This protocol is based on the borylation of a protected 2-fluoro-3-bromophenol via a lithium-halogen exchange reaction.

Step 1: Protection of the Hydroxyl Group

  • To a solution of 2-fluoro-3-bromophenol (1 equivalent) in anhydrous dichloromethane (DCM), add a suitable protecting group such as di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the protected intermediate.

Step 2: Borylation

  • Dissolve the protected 2-fluoro-3-bromophenol (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 equivalents) dropwise, maintaining the temperature below -70 °C.

  • Stir the mixture at -78 °C for 1 hour to facilitate the lithium-halogen exchange.

  • Add triisopropyl borate (1.2 equivalents) dropwise, ensuring the temperature remains below -70 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

Step 3: Deprotection and Work-up

  • Quench the reaction by the slow addition of aqueous hydrochloric acid (1 M).

  • Stir the mixture vigorously for 1 hour to hydrolyze the borate ester and remove the protecting group.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain this compound.

Spectroscopic Characterization

The structural confirmation of the synthesized this compound would be performed using standard spectroscopic techniques. The expected spectral data are summarized below.

TechniqueExpected Data
¹H NMR Aromatic protons (δ 6.5-7.5 ppm) exhibiting splitting patterns consistent with a 1,2,3-trisubstituted benzene ring, including coupling to the fluorine atom. A broad singlet for the hydroxyl proton and two broad singlets for the boronic acid protons.
¹³C NMR Six distinct signals in the aromatic region (δ 110-160 ppm). The carbon attached to the fluorine will show a large one-bond C-F coupling constant. The carbon attached to the boron will also be observable.
Mass Spectrometry (ESI-MS) [M-H]⁻ at m/z 154.03 or [M+H]⁺ at m/z 156.04.

General Experimental Protocol for NMR and MS:

  • NMR Spectroscopy: A sample of the compound (~5-10 mg) would be dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and analyzed using a 400 or 500 MHz NMR spectrometer. ¹H, ¹³C, and other relevant 2D NMR experiments (e.g., COSY, HSQC) would be performed.

  • Mass Spectrometry: A dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) would be analyzed by electrospray ionization mass spectrometry (ESI-MS) in both positive and negative ion modes.

Applications in Suzuki-Miyaura Cross-Coupling Reactions

A primary application of this compound is its use as a coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds. This reaction is a powerful tool for the synthesis of complex organic molecules, including pharmaceuticals and functional materials.

Representative Suzuki-Miyaura Coupling Protocol

This protocol describes a general procedure for the coupling of this compound with an aryl halide.

Materials:

  • This compound (1.2 equivalents)

  • Aryl halide (e.g., aryl bromide or iodide) (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)

  • Solvent (e.g., a mixture of 1,4-dioxane and water)

Procedure:

  • In a reaction vessel, combine this compound, the aryl halide, the palladium catalyst, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system to the reaction vessel.

  • Heat the reaction mixture to 80-100 °C and stir for the required time (typically 4-24 hours), monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired biaryl compound.

Visualizations

The following diagrams illustrate the general workflow for the synthesis and characterization of this compound and the catalytic cycle of its primary application, the Suzuki-Miyaura cross-coupling reaction.

Synthesis_Workflow Start 2-Fluoro-3-bromophenol Protection Protection of -OH group Start->Protection Borylation Lithium-Halogen Exchange followed by Borylation Protection->Borylation Deprotection Deprotection and Hydrolysis Borylation->Deprotection Purification Purification Deprotection->Purification Product 2-Fluoro-3-hydroxy- phenylboronic acid Purification->Product Characterization Spectroscopic Characterization (NMR, MS) Product->Characterization Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)L_n-X OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal ArPdAr Ar-Pd(II)L_n-Ar' Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArX Ar-X ArX->OxAdd BoronicAcid Ar'-B(OH)₂ BoronicAcid->Transmetal Base Base Base->Transmetal

References

An In-depth Technical Guide to the Synthesis of 2-Fluoro-3-hydroxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 2-Fluoro-3-hydroxyphenylboronic acid, a valuable building block in medicinal chemistry and drug discovery. The document details the core synthetic strategies, experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutically active compounds. Its unique substitution pattern, featuring a fluorine atom, a hydroxyl group, and a boronic acid moiety, allows for diverse chemical transformations, making it a versatile tool in the design and synthesis of novel drug candidates. The primary and most established route to this compound involves a two-step sequence: the synthesis of the methoxy-protected precursor, 2-fluoro-3-methoxyphenylboronic acid, followed by a demethylation reaction to yield the desired product.

Core Synthesis Pathway

The most common and efficient synthesis of this compound is a two-stage process:

  • Synthesis of 2-Fluoro-3-methoxyphenylboronic acid: This intermediate is typically prepared via a lithiation-borylation reaction of a suitable halogenated precursor, such as 2-fluoro-3-bromoanisole.

  • Demethylation: The methoxy group of the intermediate is cleaved to afford the final hydroxylated product. Boron tribromide (BBr₃) is a highly effective reagent for this transformation.

The overall synthetic workflow is depicted below:

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 2-Fluoro-3-methoxyphenylboronic acid cluster_step2 Step 2: Demethylation A 2-Fluoro-3-bromoanisole B n-BuLi, THF, -78 °C A->B Lithiation C Trialkyl borate B->C Borylation D Acidic Work-up C->D E 2-Fluoro-3-methoxyphenylboronic acid D->E F 2-Fluoro-3-methoxyphenylboronic acid G BBr3, CH2Cl2 F->G Demethylation H Aqueous Work-up G->H I This compound H->I

Caption: Overall synthetic workflow for this compound.

Data Presentation

The following tables summarize the key quantitative data for each step of the synthesis.

Table 1: Synthesis of 2-Fluoro-3-methoxyphenylboronic acid

ParameterValueReference
Starting Material 2-Fluoro-3-bromoanisoleAdapted from[1]
Key Reagents n-Butyllithium, Triisopropyl borate[1]
Solvent Tetrahydrofuran (THF)[1]
Reaction Temperature -78 °C[2]
Reported Yield >90% (for a similar substrate)[1]

Table 2: Demethylation of 2-Fluoro-3-methoxyphenylboronic acid

ParameterValueReference
Starting Material 2-Fluoro-3-methoxyphenylboronic acid[3]
Key Reagent Boron tribromide (BBr₃)[3]
Solvent Dichloromethane (CH₂Cl₂)[3]
Reaction Temperature 5 °C to 20 °C[3]
Reported Yield 96%[3]

Experimental Protocols

Step 1: Synthesis of 2-Fluoro-3-methoxyphenylboronic acid

This protocol is adapted from a similar synthesis of a substituted phenylboronic acid and general lithiation-borylation procedures[1][2].

Materials:

  • 2-Fluoro-3-bromoanisole

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • Triisopropyl borate

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-fluoro-3-bromoanisole (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise, ensuring the internal temperature remains below -70 °C.

  • Stir the resulting mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.

  • Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture, again maintaining the temperature below -70 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of 1 M HCl solution and stir vigorously for 1 hour.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.

Step 2: Demethylation of 2-Fluoro-3-methoxyphenylboronic acid

This protocol is based on a reported procedure for the demethylation of 2-fluoro-3-methoxyphenylboronic acid[3].

Materials:

  • 2-Fluoro-3-methoxyphenylboronic acid

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Boron tribromide (BBr₃) solution (e.g., 1 M in CH₂Cl₂)

  • Methanol

  • Sodium bicarbonate (NaHCO₃) solution

  • Ethanol

Procedure:

  • Dissolve 2-fluoro-3-methoxyphenylboronic acid (1.1 g, 6.5 mmol) in 30 mL of anhydrous dichloromethane in a flask under a nitrogen atmosphere.

  • Cool the solution to 5 °C in an ice bath.

  • Slowly add a 1 M solution of boron tribromide in dichloromethane (32 mL, 32 mmol) dropwise with stirring.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitoring by TLC or LC-MS is recommended). The reference suggests a temperature range of 5-20 °C[3].

  • Upon completion, cool the reaction mixture in an ice bath and carefully quench with methanol until gas evolution ceases.

  • The solvent is then removed under reduced pressure.

  • The residue is taken up in a mixture of ethanol and dichloromethane and treated with a saturated solution of sodium bicarbonate to neutralize the acidic byproducts.

  • The product can then be isolated by extraction and purified by crystallization.

Mandatory Visualizations

Synthesis Pathway of 2-Fluoro-3-methoxyphenylboronic acid

step1_pathway start 2-Fluoro-3-bromoanisole intermediate1 Lithiated Intermediate start->intermediate1 Lithiation reagent1 n-BuLi, THF, -78 °C intermediate2 Boronate Ester Intermediate intermediate1->intermediate2 Borylation reagent2 B(OiPr)3 product 2-Fluoro-3-methoxyphenylboronic acid intermediate2->product Hydrolysis reagent3 1M HCl

Caption: Reaction scheme for the synthesis of the methoxy precursor.
Demethylation Pathway to this compound

step2_pathway start 2-Fluoro-3-methoxyphenylboronic acid intermediate1 Boron-complexed Intermediate start->intermediate1 Complexation & Cleavage reagent1 BBr3, CH2Cl2 product This compound intermediate1->product Hydrolysis reagent2 Aqueous Work-up

Caption: Reaction scheme for the demethylation to the final product.

Purification and Characterization

The purification of boronic acids can be challenging due to their propensity to form boroxines (anhydrides) upon dehydration and their amphoteric nature. Common purification techniques include:

  • Recrystallization: This is often the preferred method for obtaining highly pure material. A suitable solvent system must be identified through screening.

  • Acid/Base Extraction: The acidic nature of the boronic acid and the phenolic hydroxyl group allows for purification by extraction into a basic aqueous solution, followed by washing of the aqueous layer with an organic solvent to remove non-acidic impurities, and then re-acidification and extraction of the product into an organic solvent.

  • Formation of Diethanolamine Adducts: Boronic acids can form stable, crystalline adducts with diethanolamine, which can be isolated and then cleaved to regenerate the pure boronic acid.

Characterization of the final product should be performed using standard analytical techniques, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry, to confirm its identity and purity.

Safety Considerations

  • n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere.

  • Boron tribromide is a corrosive and moisture-sensitive liquid that reacts violently with water. It should be handled in a well-ventilated fume hood by trained personnel.

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

This guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to consult the cited literature for further details and to adapt the protocols to their specific laboratory conditions and scale.

References

An In-depth Technical Guide to 2-Fluoro-3-hydroxyphenylboronic acid (CAS 855230-60-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Fluoro-3-hydroxyphenylboronic acid, a valuable building block in medicinal chemistry and organic synthesis. This document collates available data on its chemical properties, synthesis, and applications, with a focus on its role in the formation of carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction.

Chemical and Physical Properties

PropertyValueSource
CAS Number 855230-60-3
Molecular Formula C₆H₆BFO₃
Molecular Weight 155.92 g/mol [1]
Appearance Solid[1]
Storage Temperature -20°C[2]

While detailed spectral data requires access to proprietary databases, commercial suppliers indicate the availability of NMR, HPLC, and LC-MS data for this compound.[3]

Synthesis

A detailed, publicly available experimental protocol for the specific synthesis of this compound is not currently documented in readily accessible scientific literature. However, general synthetic routes for hydroxyphenylboronic acids often involve the protection of the hydroxyl group, followed by a metal-halogen exchange and subsequent reaction with a borate ester.[4]

A plausible synthetic workflow, based on common organic chemistry principles, is outlined below. This diagram illustrates a conceptual pathway and does not represent a validated experimental protocol.

G cluster_synthesis Conceptual Synthetic Workflow start 2-Bromo-6-fluorophenol step1 Protection of hydroxyl group (e.g., with a silyl ether) start->step1 step2 Metal-Halogen Exchange (e.g., with n-BuLi) step1->step2 step3 Borylation (Reaction with a trialkyl borate, e.g., B(OMe)₃) step2->step3 step4 Hydrolysis/Deprotection (Acidic workup) step3->step4 product This compound step4->product

Caption: Conceptual workflow for the synthesis of this compound.

Applications in Suzuki-Miyaura Cross-Coupling

The primary application of this compound is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for the formation of C(sp²)–C(sp²) bonds, enabling the synthesis of complex biaryl and heteroaryl structures that are prevalent in many pharmaceutical compounds.[5] The fluorine and hydroxyl substituents on the boronic acid can influence the electronic properties and bioavailability of the final coupled products.

General Experimental Protocol for Suzuki-Miyaura Coupling

While a specific protocol for a reaction involving this compound is not available, a general procedure for a Suzuki-Miyaura cross-coupling reaction is as follows. Optimization of the catalyst, ligand, base, and solvent is typically required for a specific set of substrates.

Materials:

  • Aryl or heteroaryl halide (1.0 eq)

  • This compound (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 eq)

  • Anhydrous solvent (e.g., dioxane, toluene, DMF), often with a small amount of water

Procedure:

  • To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, this compound, palladium catalyst, and base.

  • Add the degassed solvent(s) via syringe.

  • Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as flash column chromatography.

Reaction Mechanism

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium catalyst.

G cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd2_halide R¹-Pd(II)L₂-X pd0->pd2_halide Oxidative Addition (R¹-X) pd2_boronate R¹-Pd(II)L₂-R² pd2_halide->pd2_boronate Transmetalation (R²-B(OH)₂ + Base) pd2_boronate->pd0 product R¹-R² pd2_boronate->product Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Biological Relevance and Signaling Pathways

Currently, there is no publicly available research that directly links this compound or its immediate derivatives to specific biological activities or signaling pathways. However, the introduction of fluorinated phenyl groups into larger molecules is a common strategy in drug discovery to enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[6] It is plausible that biaryl compounds synthesized using this building block could be designed to target a wide range of biological entities, such as enzymes or receptors, but specific examples are not yet documented in the literature.

Conclusion

This compound (CAS 855230-60-3) is a promising, yet not extensively documented, building block for organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the introduction of a fluorinated and hydroxylated phenyl moiety, which can be advantageous for tuning the properties of the final products. Further research into its specific reactivity and the biological activities of its derivatives would be highly beneficial to the scientific community.

References

An In-depth Technical Guide to the Solubility of 2-Fluoro-3-hydroxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive overview of the solubility of 2-Fluoro-3-hydroxyphenylboronic acid. Recognizing the current scarcity of publicly available quantitative data for this specific compound, this document provides a robust framework for its solubility determination. This is achieved by presenting solubility data for analogous phenylboronic acid compounds and detailing a reliable experimental protocol.

Introduction

This compound is a key organic intermediate utilized in the synthesis of a variety of compounds in the pharmaceutical and materials science sectors. A fundamental understanding of its solubility in different solvents is paramount for optimizing reaction conditions, developing purification strategies, and formulating final products. This guide addresses the current lack of specific solubility data by providing valuable context through analogous compounds and empowering researchers with a practical methodology for in-house determination.

Solubility of Structurally Related Phenylboronic Acids

The solubility of phenylboronic acids is significantly influenced by the nature and polarity of the solvent, as well as the types and positions of substituents on the phenyl ring.[1][2] Generally, these compounds exhibit greater solubility in polar organic solvents.[3] The following tables provide solubility data for phenylboronic acid and its isomers, which can serve as a qualitative guide for solvent selection when working with this compound.

Table 1: Qualitative Solubility of Phenylboronic Acid in Common Organic Solvents

SolventSolubility at 20°C
ChloroformModerate[3][4]
3-PentanoneHigh[3][4]
AcetoneHigh[3][4]
Dipropyl etherHigh[3][4]
MethylcyclohexaneVery Low[3][4]

Table 2: Mole Fraction Solubility (x) of Isobutoxyphenylboronic Acid Isomers at Various Temperatures

SolventTemperature (K)o-Isobutoxyphenylboronic Acidm-Isobutoxyphenylboronic Acidp-Isobutoxyphenylboronic Acid
Chloroform 293.150.0450.0080.006
303.150.0750.0140.011
313.150.1200.0240.019
323.150.1850.0410.032
3-Pentanone 293.150.1350.0280.022
303.150.1900.0450.036
313.150.2600.0700.057
323.150.3500.1050.088
Acetone 293.150.1500.0400.032
303.150.2100.0620.051
313.150.2850.0920.076
323.150.3800.1300.108
Dipropyl ether 293.150.0900.0180.014
303.150.1300.0290.023
313.150.1800.0450.036
323.150.2450.0680.055
Methylcyclohexane 293.150.0010.00050.0004
303.150.0020.00090.0007
313.150.0040.00160.0012
323.150.0070.00280.0021
Data sourced from the Journal of Chemical & Engineering Data.[2]

Experimental Protocol for Solubility Determination: The Dynamic Method

The dynamic method is a robust and widely accepted technique for determining the solubility of boronic acids.[2][3][5] It relies on identifying the temperature at which a known concentration of a solid solute completely dissolves in a solvent.[5]

  • High-purity this compound

  • Anhydrous, high-purity organic solvents

  • Analytical balance with a precision of at least 0.1 mg

  • Airtight glass vials or test tubes

  • Magnetic stirrer and stir bars

  • A controlled temperature bath with a programmable temperature ramp and a precision of ±0.1 °C

  • Optional: Luminance probe or turbidity sensor for more precise detection

  • Sample Preparation: A specific amount of this compound is accurately weighed and placed into a glass vial. A precise amount of the chosen solvent is then added to achieve a known concentration or mole fraction. A magnetic stir bar is added, and the vial is sealed tightly to prevent evaporation.

  • Measurement: The sealed vial is placed in the temperature-controlled bath, and stirring is initiated at a constant, vigorous rate.[5] The temperature is then increased at a slow, controlled rate (e.g., 0.2-0.5 °C per minute).

  • Data Collection: The solution is monitored, either visually or with a sensor, to detect the point at which the last solid particles dissolve, resulting in a clear solution. The temperature at this point is recorded as the solubility temperature for that specific concentration.[5]

  • Data Analysis: This process is repeated for several different concentrations of the solute in the same solvent. The resulting data is then plotted as solubility temperature versus concentration (or mole fraction) to generate a solubility curve.

Visualized Experimental Workflow

G Dynamic Method for Solubility Determination cluster_prep Sample Preparation cluster_measure Measurement cluster_analysis Data Analysis weigh Weigh Solute add_solvent Add Solvent weigh->add_solvent seal Seal Vial add_solvent->seal place_bath Place in Bath seal->place_bath stir Start Stirring place_bath->stir heat Increase Temperature stir->heat observe Observe Dissolution heat->observe record Record Temperature observe->record repeat_exp Repeat for Different Concentrations record->repeat_exp plot Plot Temperature vs. Mole Fraction repeat_exp->plot curve Generate Solubility Curve plot->curve

Caption: A workflow diagram of the dynamic method for solubility determination.

Considerations for Boronic Acids: Dehydration

It is important to consider that boronic acids can undergo a reversible dehydration reaction to form cyclic anhydrides known as boroxines.[2][3] This equilibrium can be influenced by factors such as the solvent and temperature, which may, in turn, affect solubility measurements.

G Dehydration of Phenylboronic Acid reactant 3 Phenylboronic Acid product Triphenylboroxine + 3 H₂O reactant->product Dehydration product->reactant Hydration

Caption: The reversible dehydration of phenylboronic acid to its boroxine anhydride.

References

A Technical Guide to the Spectroscopic Data of 2-Fluoro-3-hydroxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the spectroscopic data for 2-Fluoro-3-hydroxyphenylboronic acid (CAS No: 855230-60-3). Due to the limited availability of public experimental spectra, this document focuses on predicted data and typical spectroscopic characteristics for this class of compounds. It includes detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are essential for the structural elucidation and purity assessment of this compound in research and drug development settings.

Introduction

This compound is a valuable building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to the presence of three distinct functional groups on the phenyl ring: a fluorine atom, a hydroxyl group, and a boronic acid moiety. These features make it an attractive starting material for the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. Accurate spectroscopic characterization is paramount for confirming the identity and purity of this reagent. This guide summarizes the expected spectroscopic data and provides standardized protocols for its analysis.

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for this compound. It is important to note that experimental values may vary based on the solvent, concentration, and instrument used.

Table 1: Predicted ¹H NMR Spectral Data

Solvent: DMSO-d₆

Proton AssignmentPredicted Chemical Shift (δ) ppmMultiplicityPredicted Coupling Constants (J) HzNotes
Aromatic CH6.8 - 7.3m-The three aromatic protons will appear as a complex multiplet due to H-H and H-F couplings.
B(OH)₂8.0 - 8.5br s-The boronic acid protons are acidic and often exchange, resulting in a broad singlet. This signal disappears upon D₂O exchange.
Ar-OH9.5 - 10.0br s-The phenolic proton is also acidic and will appear as a broad singlet, which will also disappear upon D₂O exchange.
Table 2: Predicted ¹³C NMR Spectral Data

Solvent: DMSO-d₆

Carbon AssignmentPredicted Chemical Shift (δ) ppmNotes
C-B130 - 135 (broad)The carbon attached to the boron atom often shows a broad signal and its chemical shift is not always observed.
C-F155 - 160 (d, ¹JCF ≈ 240-250 Hz)The carbon directly bonded to fluorine will show a large one-bond coupling constant.
C-OH150 - 155
Aromatic CH115 - 130Other aromatic carbons will appear in this region, with some showing smaller C-F couplings.
Table 3: Predicted ¹⁹F and ¹¹B NMR Spectral Data
NucleusPredicted Chemical Shift (δ) ppmNotes
¹⁹F-110 to -130The chemical shift is referenced to CFCl₃. The signal will likely be a multiplet due to coupling with neighboring protons.
¹¹B28 - 33The chemical shift is characteristic of a trigonal (sp²) arylboronic acid and the signal is typically broad.[1]
Table 4: Predicted Mass Spectrometry Data

Ionization Mode: Electrospray (ESI)

AdductPredicted m/z
[M-H]⁻155.0321
[M+H]⁺157.0467
[M+Na]⁺179.0286
[M+K]⁺195.0026

Predicted data sourced from PubChem.[2]

Table 5: Expected Infrared (IR) Spectroscopy Data
Functional GroupExpected Wavenumber (cm⁻¹)Appearance
O-H Stretch (Boronic Acid)3200 - 3500Strong, Broad
O-H Stretch (Phenol)3200 - 3600Broad
C-H Stretch (Aromatic)3000 - 3100Medium
C=C Stretch (Aromatic)1450 - 1600Medium to Strong
B-O Stretch1310 - 1380Strong
C-F Stretch1100 - 1250Strong
B-C Stretch1000 - 1100Medium

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD) in a standard 5 mm NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing may be applied.

Instrumentation:

  • A high-resolution NMR spectrometer with a field strength of 400 MHz or higher.

¹H NMR Acquisition:

  • Acquire a standard one-dimensional proton spectrum.

  • Typical parameters: 16-32 scans, a relaxation delay of 1-2 seconds, and a spectral width of 12-16 ppm.

  • Reference the spectrum to the residual solvent peak.

¹³C NMR Acquisition:

  • Acquire a one-dimensional carbon spectrum with proton decoupling.

  • Typical parameters: 1024-4096 scans, a relaxation delay of 2-5 seconds, and a spectral width of 220-250 ppm.

  • Reference the spectrum to the solvent peak.

¹⁹F NMR Acquisition:

  • Acquire a one-dimensional fluorine spectrum.

  • Reference the spectrum to an external standard such as CFCl₃ (0 ppm).

  • Proton decoupling can be used to simplify the spectrum.

¹¹B NMR Acquisition:

  • Acquire a one-dimensional boron spectrum.

  • Use a quartz NMR tube to avoid background signals from borosilicate glass.

  • Reference the spectrum to an external standard such as BF₃·OEt₂ (0 ppm).

Infrared (IR) Spectroscopy

Sample Preparation:

  • Place a small, solid amount of this compound directly onto the ATR crystal.

Instrumentation:

  • A Fourier-transform infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Data Acquisition:

  • Record a background spectrum of the clean, empty ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Record the sample spectrum, typically co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • A small amount of a modifier like formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) can be added to promote ionization.

Instrumentation:

  • A high-resolution mass spectrometer (HRMS) such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument with an electrospray ionization (ESI) source.

Data Acquisition:

  • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

  • Acquire data in both positive and negative ion modes to observe different adducts.

  • The high-resolution data will allow for the determination of the exact mass and confirmation of the molecular formula.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Conclusion Sample This compound Dissolved_Sample Dissolved Sample (e.g., DMSO-d6) Sample->Dissolved_Sample Solid_Sample Solid Sample Sample->Solid_Sample NMR NMR Spectroscopy (1H, 13C, 19F, 11B) Dissolved_Sample->NMR MS Mass Spectrometry (HRMS-ESI) Dissolved_Sample->MS IR IR Spectroscopy (ATR-FTIR) Solid_Sample->IR NMR_Data NMR Spectra (Chemical Shifts, Couplings) NMR->NMR_Data IR_Data IR Spectrum (Functional Groups) IR->IR_Data MS_Data Mass Spectrum (m/z, Molecular Formula) MS->MS_Data Structure_Confirmation Structure Confirmation & Purity Assessment NMR_Data->Structure_Confirmation IR_Data->Structure_Confirmation MS_Data->Structure_Confirmation

Caption: Workflow for Spectroscopic Analysis.

NMR_Analysis_Logic cluster_1d 1D NMR Experiments cluster_2d 2D NMR (Optional) cluster_interpretation Data Interpretation H1_NMR ¹H NMR COSY COSY (H-H) H1_NMR->COSY HSQC HSQC (C-H) H1_NMR->HSQC HMBC HMBC (Long-Range C-H) H1_NMR->HMBC Proton_Env Proton Environments & Connectivity H1_NMR->Proton_Env C13_NMR ¹³C NMR C13_NMR->HSQC C13_NMR->HMBC Carbon_Backbone Carbon Skeleton C13_NMR->Carbon_Backbone F19_NMR ¹⁹F NMR Fluorine_Position Fluorine Position F19_NMR->Fluorine_Position B11_NMR ¹¹B NMR Boron_State Boron Environment B11_NMR->Boron_State COSY->Proton_Env HSQC->Carbon_Backbone HMBC->Carbon_Backbone Full_Structure Complete Structure Assignment Proton_Env->Full_Structure Carbon_Backbone->Full_Structure Fluorine_Position->Full_Structure Boron_State->Full_Structure

Caption: NMR Data Interpretation Logic.

References

An In-depth Technical Guide to the Safety and Handling of 2-Fluoro-3-hydroxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-Fluoro-3-hydroxyphenylboronic acid, a key building block in pharmaceutical and materials science research. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of experimental results.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe handling. This data is essential for designing appropriate experimental setups, storage solutions, and emergency procedures.

PropertyValueSource
Molecular Formula C₆H₆BFO₃[1]
Molecular Weight 155.92 g/mol [2]
Appearance Solid
Storage Class 11 - Combustible Solids
Flash Point Not applicable

Toxicological Information and Hazard Assessment

Key Toxicological Concerns for Arylboronic Acids:

  • Mutagenicity: Arylboronic acids have been found to be weakly mutagenic in some bacterial assays (Ames test).[3][4] This raises concerns about their potential as genotoxic impurities in active pharmaceutical ingredients (APIs).[3]

  • Skin and Eye Irritation: Like many chemical reagents, this compound and its analogs are classified as skin and eye irritants.[2][5][6]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[2][5][6]

Due to the lack of specific toxicity data, it is prudent to handle this compound with a high degree of caution, assuming it to be potentially hazardous upon ingestion, inhalation, or skin contact.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is mandatory when handling this compound to minimize exposure. The following table summarizes the required PPE.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles meeting ANSI Z87.1 standard. A face shield is recommended for splash hazards.Protects eyes from dust particles and potential splashes.
Hand Protection Chemically resistant gloves (e.g., disposable nitrile gloves).Prevents skin contact. Gloves should be inspected before use and changed immediately upon contamination.
Body Protection A flame-resistant lab coat, fully buttoned. Long pants and closed-toe, closed-heel shoes are mandatory.Protects skin from accidental spills and splashes.
Respiratory Protection A NIOSH/MSHA-approved respirator is required when there is a potential for generating dusts or aerosols and engineering controls are insufficient.Prevents inhalation of the powdered compound, which can cause respiratory irritation.

Experimental Protocols: Safe Handling Procedures

Adherence to a strict operational protocol is crucial for the safe handling of this compound. The following is a general experimental workflow.

4.1. Preparation and Weighing:

  • Engineering Controls: All manipulations of solid this compound that may generate dust must be conducted in a certified chemical fume hood or a glove box to minimize inhalation exposure.

  • Dispensing: Use a spatula or other appropriate tool to carefully transfer the solid. Avoid creating dust clouds.

  • Weighing: If weighing outside of a fume hood is unavoidable, use a balance with a draft shield.

4.2. Dissolution and Reaction:

  • Solvent Addition: Add solvents slowly to the solid to avoid splashing.

  • Inert Atmosphere: For reactions sensitive to air or moisture, handle the compound under an inert atmosphere (e.g., nitrogen or argon) using appropriate techniques such as Schlenk lines or glove boxes.

  • Temperature Control: Be aware of any potential exotherms when mixing with other reagents. Use an ice bath for cooling as needed.

4.3. Post-Reaction Work-up and Purification:

  • Quenching: Quench reactive mixtures carefully, often by slow addition to a stirred, cooled quenching agent.

  • Extraction and Chromatography: Perform extractions and column chromatography in a well-ventilated fume hood.

4.4. Waste Disposal:

  • Segregation: Dispose of waste containing this compound in a designated, properly labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Regulations: All chemical waste must be disposed of in accordance with local, state, and federal regulations.

Storage and Disposal

Proper storage and disposal are critical to maintaining a safe laboratory environment.

AspectProcedure
Storage Store in a tightly closed container in a cool, dry, and well-ventilated area.[7] Keep away from incompatible materials such as strong oxidizing agents. For long-term storage, refrigeration at -20°C is recommended.[1]
Disposal Dispose of unused material and its container as hazardous waste.[7] Do not allow the chemical to enter drains.[7] Follow all applicable local and national regulations for chemical waste disposal.

Emergency Procedures

Immediate and appropriate response to an emergency situation can significantly mitigate potential harm.

SituationProcedure
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]
Spill Evacuate the area. Wear appropriate PPE. For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For large spills, follow institutional emergency procedures.
Fire Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[7] Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Logical Workflow for Safe Handling

The following diagram illustrates the key decision points and actions for the safe handling of this compound from receipt to disposal.

SafeHandlingWorkflow cluster_prep Preparation & Risk Assessment cluster_handling Handling & Experimentation cluster_post Post-Experiment cluster_emergency Emergency Response start Receive Chemical sds Review Safety Data Sheet (SDS) start->sds risk_assessment Conduct Risk Assessment sds->risk_assessment ppe_selection Select Appropriate PPE risk_assessment->ppe_selection weighing Weighing in Fume Hood ppe_selection->weighing dissolution Dissolution weighing->dissolution spill Spill Occurs weighing->spill exposure Personal Exposure Occurs weighing->exposure reaction Perform Reaction dissolution->reaction dissolution->spill dissolution->exposure workup Work-up & Purification reaction->workup reaction->spill reaction->exposure storage Proper Storage of Unused Material workup->storage waste_disposal Segregate & Dispose of Waste workup->waste_disposal workup->spill workup->exposure end Procedure Complete storage->end waste_disposal->end spill_response Follow Spill Protocol spill->spill_response exposure_response Follow First Aid Procedures exposure->exposure_response seek_medical Seek Medical Attention exposure_response->seek_medical

Caption: Safe handling workflow for this compound.

References

The Strategic Application of 2-Fluoro-3-hydroxyphenylboronic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-3-hydroxyphenylboronic acid is emerging as a valuable building block in medicinal chemistry, particularly in the synthesis of targeted therapeutics. Its unique structural features—a fluorine atom, a hydroxyl group, and a boronic acid moiety—offer a trifecta of properties that can be strategically exploited to enhance the pharmacological profiles of drug candidates. The fluorine atom can improve metabolic stability and binding affinity, the hydroxyl group provides a key interaction point for receptor binding, and the boronic acid enables versatile carbon-carbon bond formation through Suzuki-Miyaura cross-coupling reactions. This technical guide provides a comprehensive overview of the potential applications of this compound, with a focus on its role in the development of novel kinase inhibitors.

Synthesis of this compound

A common and effective method for the synthesis of arylboronic acids is through the lithiation of an aryl halide followed by borylation with a trialkyl borate. For this compound, a plausible synthetic route begins with a protected 2-fluoro-3-bromophenol. The hydroxyl group is protected to prevent interference with the lithium-halogen exchange.

Experimental Protocol: Synthesis of this compound (General Procedure)
  • Protection of 2-Fluoro-3-bromophenol: The starting material, 2-fluoro-3-bromophenol, is protected, for example, as a methoxymethyl (MOM) ether, by reacting it with chloromethyl methyl ether in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) in an inert solvent such as dichloromethane (DCM).

  • Lithium-Halogen Exchange: The protected 2-fluoro-3-bromophenol is dissolved in an anhydrous ethereal solvent, such as tetrahydrofuran (THF), and cooled to -78°C under an inert atmosphere (e.g., argon). A solution of n-butyllithium (n-BuLi) in hexanes is then added dropwise, leading to the formation of the corresponding aryllithium species.

  • Borylation: Triisopropyl borate, dissolved in anhydrous THF, is added dropwise to the aryllithium solution at -78°C. The reaction mixture is stirred at this temperature for several hours before being allowed to warm to room temperature.

  • Hydrolysis and Deprotection: The reaction is quenched by the addition of an aqueous acid, such as hydrochloric acid (HCl), which hydrolyzes the borate ester to the boronic acid and removes the protecting group in a single step.

  • Work-up and Purification: The aqueous and organic layers are separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by a suitable method, such as recrystallization or column chromatography, to yield this compound.

G cluster_synthesis Synthesis of this compound 2-Fluoro-3-bromophenol 2-Fluoro-3-bromophenol Protected Intermediate Protected Intermediate 2-Fluoro-3-bromophenol->Protected Intermediate Protection (e.g., MOM-Cl, DIPEA) Aryllithium Species Aryllithium Species Protected Intermediate->Aryllithium Species Lithium-Halogen Exchange (n-BuLi, -78°C) Borate Ester Borate Ester Aryllithium Species->Borate Ester Borylation (Triisopropyl borate) This compound This compound Borate Ester->this compound Hydrolysis & Deprotection (HCl) G cluster_suzuki Suzuki-Miyaura Coupling Workflow Reactants Aryl/Heteroaryl Halide + This compound CatalyticCycle Pd Catalyst + Base Reactants->CatalyticCycle CoupledProduct Biaryl/Heteroaryl Product CatalyticCycle->CoupledProduct Purification Work-up & Purification CoupledProduct->Purification G cluster_pathway MAT2A Signaling in MTAP-Deleted Cancer Methionine Methionine MAT2A MAT2A Methionine->MAT2A Substrate SAM SAM MAT2A->SAM Product PRMT5 PRMT5 SAM->PRMT5 Co-substrate Methylation Methylation PRMT5->Methylation Catalyzes CellSurvival CellSurvival Methylation->CellSurvival Apoptosis Apoptosis MAT2A_Inhibitor MAT2A Inhibitor (derived from This compound) MAT2A_Inhibitor->MAT2A Inhibits MAT2A_Inhibitor->Apoptosis Induces MTAP_deletion MTAP Deletion MTA_accumulation MTA Accumulation MTAP_deletion->MTA_accumulation MTA_accumulation->PRMT5 Partially Inhibits

An In-depth Technical Guide to 2-Fluoro-3-hydroxyphenylboronic Acid: Synthesis, Applications, and Biological Relevance

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Fluoro-3-hydroxyphenylboronic acid is a substituted aromatic boronic acid that has garnered significant interest within the scientific community, particularly in the fields of organic synthesis and medicinal chemistry. Its unique structural features, namely the presence of a fluorine atom and a hydroxyl group on the phenyl ring, impart valuable properties that make it a versatile building block for the synthesis of complex molecules. The fluorine atom can enhance the metabolic stability and bioavailability of drug candidates, while the hydroxyl group provides a reactive handle for further functionalization. Boronic acids, in general, are recognized for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation. This guide provides a comprehensive overview of the synthesis, key applications, and biological significance of this compound, aimed at researchers, scientists, and professionals in drug development.

Chemical Properties and Data

A summary of the key chemical properties of this compound is presented in the table below. While specific experimental data on reaction yields and biological activity for this particular compound are not extensively available in publicly accessible literature, representative data for analogous compounds in similar reactions are provided for comparative purposes.

PropertyValue
Molecular Formula C₆H₆BFO₃
Molecular Weight 155.92 g/mol
CAS Number 855230-60-3
Appearance Typically a solid
Solubility Soluble in many organic solvents

Synthesis of this compound

The synthesis of this compound can be achieved through the borylation of a corresponding organometallic reagent derived from a protected 2-fluoro-3-bromophenol. A general and plausible experimental protocol is outlined below, based on established methodologies for the synthesis of hydroxyphenylboronic acids.

Experimental Protocol: Synthesis

Materials:

  • 2-Fluoro-3-bromophenol

  • Protecting group (e.g., tert-Butyldimethylsilyl chloride (TBDMSCl) or di-tert-butyl dicarbonate (Boc)₂O)

  • Base (e.g., Imidazole or DMAP)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF))

  • n-Butyllithium (n-BuLi) or isopropylmagnesium chloride (i-PrMgCl)

  • Triisopropyl borate (B(O-i-Pr)₃)

  • Acidic workup solution (e.g., aqueous HCl)

  • Organic solvent for extraction (e.g., Ethyl acetate)

  • Drying agent (e.g., Anhydrous sodium sulfate)

Procedure:

  • Protection of the hydroxyl group: The hydroxyl group of 2-fluoro-3-bromophenol is first protected to prevent interference with the subsequent organometallic reaction. For example, using TBDMSCl, the phenol is reacted with the silyl chloride in the presence of a base like imidazole in an anhydrous solvent.

  • Formation of the organometallic reagent: The protected 2-fluoro-3-bromophenol is dissolved in an anhydrous solvent like THF and cooled to a low temperature (typically -78 °C). A strong base such as n-butyllithium is then added dropwise to perform a lithium-halogen exchange, generating the corresponding aryllithium species.

  • Borylation: Triisopropyl borate is added to the aryllithium solution at low temperature. The mixture is allowed to slowly warm to room temperature.

  • Deprotection and Workup: The reaction is quenched by the addition of an acidic aqueous solution. This hydrolyzes the borate ester and removes the protecting group from the hydroxyl functionality.

  • Purification: The aqueous layer is extracted with an organic solvent. The combined organic layers are dried and the solvent is removed under reduced pressure to yield the crude this compound, which can be further purified by recrystallization or column chromatography.

G 2-Fluoro-3-bromophenol 2-Fluoro-3-bromophenol Protected Phenol Protected Phenol 2-Fluoro-3-bromophenol->Protected Phenol Protection (e.g., TBDMSCl) Aryllithium Species Aryllithium Species Protected Phenol->Aryllithium Species Lithium-Halogen Exchange (n-BuLi) Borate Ester Borate Ester Aryllithium Species->Borate Ester Borylation (B(O-i-Pr)3) This compound This compound Borate Ester->this compound Acidic Workup & Deprotection

Synthetic workflow for this compound.

Application in Suzuki-Miyaura Cross-Coupling

A primary application of this compound is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form biaryl compounds. These structures are prevalent in many biologically active molecules.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Aryl halide (e.g., Aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent system (e.g., 1,4-Dioxane/water, Toluene/water, DMF)

Procedure:

  • Reaction Setup: In a reaction vessel, this compound (1.2-1.5 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (e.g., 2-5 mol%), and the base (2.0-3.0 equivalents) are combined.

  • Solvent Addition: A degassed solvent system is added to the vessel.

  • Reaction Execution: The mixture is heated under an inert atmosphere (e.g., nitrogen or argon) for a specified time, with the progress monitored by techniques such as TLC or LC-MS.

  • Workup and Purification: Upon completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified, typically by column chromatography.

Quantitative Data for Analogous Suzuki-Miyaura Reactions

While specific yield data for this compound is sparse in the literature, the following table presents typical yields for Suzuki-Miyaura reactions of structurally similar phenylboronic acids, providing an expected range of efficiency.

Boronic AcidCoupling PartnerCatalystBaseSolventTemp (°C)Yield (%)
Phenylboronic acid4-BromoacetophenonePd(OAc)₂/dppfK₂CO₃DMF/H₂O80>95
4-Fluorophenylboronic acid4-ChlorotoluenePd(OAc)₂/SPhosK₃PO₄Toluene/H₂O10092
3-Hydroxyphenylboronic acid2-BromopyridinePd(PPh₃)₄Na₂CO₃DME/H₂O9085

Biological Relevance: Inhibition of Methionine Adenosyltransferase 2A (MAT2A)

Recent patent literature has highlighted the use of this compound in the synthesis of 2-oxoquinazoline derivatives that act as inhibitors of Methionine Adenosyltransferase 2A (MAT2A). MAT2A is a critical enzyme in the methionine cycle, responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor in cells.

In certain cancers, particularly those with a deletion of the methylthioadenosine phosphorylase (MTAP) gene, cancer cells become highly dependent on the MAT2A pathway for survival. Inhibition of MAT2A leads to a depletion of SAM, which in turn inhibits the function of PRMT5, a protein arginine methyltransferase. This disruption of methylation processes can induce cell cycle arrest and apoptosis in cancer cells, a concept known as synthetic lethality.

MAT2A Signaling Pathway in MTAP-Deleted Cancers

G cluster_cell MTAP-Deleted Cancer Cell cluster_inhibitor Therapeutic Intervention Methionine Methionine MAT2A MAT2A Methionine->MAT2A SAM S-adenosylmethionine (SAM) MAT2A->SAM PRMT5 PRMT5 SAM->PRMT5 Substrate Methylation Substrate Methylation PRMT5->Substrate Methylation Cell Proliferation & Survival Cell Proliferation & Survival Substrate Methylation->Cell Proliferation & Survival Inhibitor MAT2A Inhibitor (derived from 2-Fluoro-3-hydroxy- phenylboronic acid) Inhibitor->MAT2A Inhibition

Methodological & Application

Application Notes and Protocols for 2-Fluoro-3-hydroxyphenylboronic Acid in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Fluoro-3-hydroxyphenylboronic acid in Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of complex biaryl and heteroaryl structures. The presence of both a fluorine atom and a hydroxyl group on the phenylboronic acid offers unique opportunities to modulate the physicochemical properties of the resulting biphenyl compounds, such as acidity, lipophilicity, and metabolic stability, which are critical parameters in drug design.[1][2][3]

The Suzuki-Miyaura coupling is a powerful and widely used method for carbon-carbon bond formation, valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids and their derivatives.[4][5][6] This document outlines generalized protocols, representative reaction conditions, and the underlying catalytic cycle for the successful application of this compound in your research.

Data Presentation: Representative Suzuki Coupling Reactions

While specific quantitative data for this compound is not extensively published, the following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of structurally related fluorinated and substituted phenylboronic acids with various aryl halides. This data serves as a valuable starting point for reaction optimization.

Table 1: Suzuki-Miyaura Coupling of Fluorinated Phenylboronic Acids with Aryl Bromides

Boronic Acid/EsterAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1-bromo-3,4-difluorobenzene(4-(tert-butyl)phenyl)boronic acidPd(PPh₃)₄ (1.5)-K₃PO₄Dioxane/H₂O (3:1)1058.577
1-bromo-3,4-difluorobenzene(4-acetylphenyl)boronic acidPd(PPh₃)₄ (1.5)-K₃PO₄Dioxane/H₂O (3:1)1058.578
1-bromo-3,4-difluorobenzene(2,5-dimethoxyphenyl)boronic acidPd(PPh₃)₄ (1.5)-K₃PO₄Dioxane/H₂O (3:1)1058.580
Pyridine-2-sulfonyl fluoride2-Thiopheneboronic acid pinacol esterPd(dppf)Cl₂ (10)-Na₃PO₄Dioxane/H₂O (4:1)100-5-89
Aryl BromidePhenylboronic acidPd(II) complexAminophosphineCs₂CO₃1,4-Dioxane--Good

Data adapted from analogous reactions reported in the literature.[7][8][9] Conditions and yields are highly substrate-dependent and require optimization.

Experimental Protocols

The following are generalized protocols for performing Suzuki-Miyaura coupling reactions with this compound.

General Protocol for Suzuki-Miyaura Coupling

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • This compound

  • Aryl or heteroaryl halide (bromide or iodide are typically more reactive than chloride)[4]

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂)[10]

  • Ligand (if required, e.g., SPhos, XPhos for challenging couplings)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)[10]

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF, with or without water)[10]

  • Reaction vessel (e.g., Schlenk tube or round-bottom flask)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry reaction vessel under an inert atmosphere, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2-1.5 mmol, 1.2-1.5 equiv), the palladium catalyst (0.01-0.05 mmol, 1-5 mol%), and the base (2.0-3.0 mmol, 2.0-3.0 equiv).[10]

  • Solvent Addition: Add the degassed solvent (e.g., a 4:1 mixture of dioxane and water, to achieve a concentration of ~0.1-0.2 M with respect to the aryl halide).[11]

  • Reaction: Stir the mixture at the desired temperature (typically between 80-110 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).[10][11]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[10]

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or recrystallization to yield the desired 2-fluoro-3-hydroxy-biphenyl derivative.[10]

Microwave-Assisted Suzuki Coupling Protocol

Microwave irradiation can significantly reduce reaction times.

Materials:

  • Same as the general protocol.

  • Microwave vial

  • Microwave reactor

Procedure:

  • Reaction Setup: In a microwave vial, combine the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%), and a base (e.g., Na₃PO₄, 3.0 mmol, 3.0 equiv).[12]

  • Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane, 1.0 mL).[12]

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 10-30 minutes).

  • Work-up and Purification: Follow the work-up and purification steps outlined in the general protocol.

Visualizations: Reaction Mechanism and Workflow

To better understand the Suzuki-Miyaura coupling, the following diagrams illustrate the catalytic cycle and a typical experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd2_complex R¹-Pd(II)L_n-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_r1r2 R¹-Pd(II)L_n-R² transmetalation->pd2_r1r2 r2b R²-B(OH)₂ boronate [R²-B(OH)₃]⁻ r2b->boronate + Base base Base boronate->transmetalation reductive_elimination Reductive Elimination pd2_r1r2->reductive_elimination reductive_elimination->pd0 Regeneration product R¹-R² reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Weigh Reagents: - Aryl Halide - Boronic Acid - Catalyst - Base vessel Add to Dry Reaction Vessel reagents->vessel inert Establish Inert Atmosphere (Ar/N₂) vessel->inert solvent Add Degassed Solvent inert->solvent heat Heat to Desired Temperature solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute & Extract with Organic Solvent cool->extract dry Dry Organic Layer (e.g., Na₂SO₄) extract->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Purify Crude Product (e.g., Chromatography) concentrate->purify

Caption: A typical experimental workflow for a Suzuki coupling reaction.

Application in Drug Discovery: A Conceptual Pathway

The 2-fluoro-3-hydroxy-biphenyl scaffold is a valuable pharmacophore in drug discovery.[13] For instance, such compounds can be designed as inhibitors of signaling pathways implicated in diseases like cancer or viral infections.[3][14] The diagram below illustrates a conceptual signaling pathway where a synthesized biphenyl derivative acts as a kinase inhibitor, a common strategy in cancer therapy.

Signaling_Pathway_Inhibition growth_factor Growth Factor receptor Receptor Tyrosine Kinase (RTK) growth_factor->receptor kinase_cascade Kinase Cascade (e.g., MAPK pathway) receptor->kinase_cascade Phosphorylation transcription_factor Transcription Factor kinase_cascade->transcription_factor gene_expression Gene Expression (Proliferation, Survival) transcription_factor->gene_expression cell_response Cellular Response gene_expression->cell_response inhibitor 2-Fluoro-3-hydroxy- biphenyl Derivative (Synthesized Compound) inhibitor->kinase_cascade Inhibition

Caption: Conceptual inhibition of a kinase signaling pathway by a biphenyl derivative.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Fluoro-3-hydroxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 2-Fluoro-3-hydroxyphenylboronic acid in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science due to the combined electronic effects of the ortho-fluoro and meta-hydroxyl substituents, which can influence the physicochemical and biological properties of the resulting biaryl compounds.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures.[1] this compound presents unique opportunities and challenges in this reaction due to the presence of both an electron-withdrawing fluorine atom and an electron-donating hydroxyl group. These substituents can modulate the reactivity of the boronic acid and influence the choice of optimal reaction conditions. Careful selection of the palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and preventing side reactions such as protodeboronation.

Reaction Mechanism and Logical Workflow

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium catalyst. The key steps are oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the desired biaryl product and regenerate the palladium(0) catalyst.[2]

Suzuki_Miyaura_Coupling A Pd(0) Catalyst C Oxidative Addition A->C B Aryl Halide (Ar-X) B->C D Ar-Pd(II)-X Intermediate C->D G Transmetalation D->G E This compound E->G F Base F->G activates H Ar-Pd(II)-Ar' Intermediate G->H I Reductive Elimination H->I J Biaryl Product I->J K Regenerated Pd(0) I->K regenerates K->A

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Recommended Palladium Catalysts and Reaction Conditions

The choice of catalyst, ligand, base, and solvent is critical for a successful Suzuki-Miyaura coupling with this compound. The presence of the hydroxyl group generally does not necessitate a protecting group, as the reaction is tolerant of this functionality. Both conventional heating and microwave irradiation can be effectively employed.

Data Presentation: Comparison of Catalytic Systems and Conditions

Coupling PartnerCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)Time (h)Yield (%)
Aryl BromidePd(dppf)Cl₂ (5)-K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)10012-24Good to Excellent
Heteroaryl BromidePd₂(dba)₃ (2)XPhos (4)K₃PO₄ (3)Toluene/H₂O (10:1)10012Good
Aryl Bromide (Microwave)Pd(PPh₃)₄ (5)-K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)120-1500.25-0.5High
Heteroaryl Bromide (Microwave)XPhos Pd G2 (5)XPhos (10)K₂CO₃ (3)Ethanol/H₂O (4:1)1350.67Good

Note: Yields are generalized as "Good to Excellent" or "High" due to the variability depending on the specific coupling partner. Specific examples with precise yields are cited in the experimental protocols.

Experimental Protocols

The following protocols provide detailed methodologies for the Suzuki-Miyaura cross-coupling of this compound with aryl and heteroaryl halides.

Protocol 1: General Procedure using Pd(dppf)Cl₂ under Conventional Heating

This protocol is a reliable starting point for the coupling of this compound with a variety of aryl bromides.[3][4]

Materials:

  • This compound (1.0 equiv)

  • Aryl bromide (1.1 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, deionized and degassed

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the aryl bromide, and potassium carbonate.

  • Seal the flask and evacuate and backfill with an inert gas three times.

  • Under a positive flow of inert gas, add Pd(dppf)Cl₂.

  • Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol1_Workflow Start Start Step1 Combine Reactants: - this compound - Aryl bromide - K₂CO₃ Start->Step1 Step2 Inert Atmosphere: Evacuate and backfill with Ar/N₂ Step1->Step2 Step3 Add Catalyst: Pd(dppf)Cl₂ Step2->Step3 Step4 Add Solvents: Degassed 1,4-Dioxane/H₂O (4:1) Step3->Step4 Step5 Reaction: Heat to 100 °C, 12-24 h Step4->Step5 Step6 Work-up: - Cool to RT - Dilute with EtOAc/H₂O - Extract Step5->Step6 Step7 Purification: Column Chromatography Step6->Step7 End End Product: Purified Biaryl Step7->End

Caption: Experimental workflow for Protocol 1.

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly reduce reaction times and often improve yields.[2][5] This protocol is suitable for rapid library synthesis.

Materials:

  • This compound (1.2 equiv)

  • Aryl or heteroaryl bromide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or XPhos Pd G2, 5 mol%)

  • Ligand (if required, e.g., XPhos, 10 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv or K₃PO₄, 3.0 equiv)

  • Solvent system (e.g., 1,4-Dioxane/H₂O (4:1) or Ethanol/H₂O (4:1))

  • Microwave synthesis vial with a stir bar

Procedure:

  • To a microwave synthesis vial, add this compound, the aryl or heteroaryl bromide, the palladium catalyst, ligand (if necessary), and the base.

  • Add the chosen solvent system to achieve a concentration of approximately 0.1 - 0.5 M.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (typically 120-150 °C) for a specified time (typically 15-40 minutes).

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling, work up the reaction as described in Protocol 1.

  • Purify the crude product by column chromatography.

Protocol2_Workflow Start Start Step1 Combine Reagents in Microwave Vial: - Boronic Acid, Aryl Halide, Catalyst, Base Start->Step1 Step2 Add Solvent System Step1->Step2 Step3 Seal Vial Step2->Step3 Step4 Microwave Irradiation: 120-150 °C, 15-40 min Step3->Step4 Step5 Cooling and Work-up Step4->Step5 Step6 Purification Step5->Step6 End End Product Step6->End

Caption: Experimental workflow for Microwave-Assisted Suzuki Coupling.

Troubleshooting and Optimization

  • Low Yields: If low yields are observed, consider screening different palladium catalysts and ligands. Bulky, electron-rich phosphine ligands such as XPhos or SPhos can be effective for challenging couplings. Additionally, varying the base (e.g., from K₂CO₃ to Cs₂CO₃ or K₃PO₄) and the solvent system can significantly impact the reaction outcome.

  • Protodeboronation: This side reaction, where the boronic acid group is replaced by a hydrogen atom, can be minimized by using milder bases, anhydrous conditions (though some water is often beneficial), and shorter reaction times, which can be achieved with microwave heating.

  • Homocoupling: The formation of biaryl products from the coupling of two aryl halide molecules can be suppressed by using the appropriate catalyst and ligand system and ensuring a properly degassed reaction mixture.

By following these protocols and considering the optimization strategies, researchers can effectively utilize this compound as a valuable building block in the synthesis of diverse and complex molecules for various applications in drug discovery and materials science.

References

Application Notes and Protocols for the Use of 2-Fluoro-3-hydroxyphenylboronic acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic applications of 2-Fluoro-3-hydroxyphenylboronic acid, a versatile reagent in modern organic chemistry. The protocols detailed below are based on established palladium- and copper-catalyzed cross-coupling reactions, which are fundamental transformations in the synthesis of complex organic molecules for pharmaceutical and materials science research.

Introduction

This compound is a valuable building block in organic synthesis, primarily utilized in carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bond-forming reactions. The presence of a fluorine atom and a hydroxyl group on the phenyl ring can influence the electronic properties and reactivity of the molecule, as well as provide sites for further functionalization. This reagent is particularly useful in Suzuki-Miyaura, Chan-Lam, and Buchwald-Hartwig cross-coupling reactions, enabling the construction of biaryl, aryl ether, and arylamine moieties, which are prevalent in biologically active compounds.

Key Applications in Organic Synthesis

This compound is a key reagent in several powerful cross-coupling reactions:

  • Suzuki-Miyaura Coupling: This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an aryl or vinyl halide/triflate. It is a widely used method for the synthesis of biaryl compounds.

  • Chan-Lam Coupling: This copper-catalyzed reaction facilitates the formation of a carbon-heteroatom bond, typically between the boronic acid and an amine or an alcohol, to produce aryl amines and aryl ethers, respectively.[1][2] This reaction is advantageous due to its often mild conditions and tolerance to air.[1][2]

  • Buchwald-Hartwig Amination: While this reaction typically involves the coupling of an aryl halide with an amine, boronic acids can sometimes be used in related transformations. This palladium-catalyzed method is a cornerstone for the synthesis of aryl amines.[3][4]

Experimental Protocols and Data

The following sections provide representative experimental protocols for the use of this compound in key cross-coupling reactions. The quantitative data is summarized in tables for easy comparison.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds. The following is a general protocol for the coupling of an aryl halide with this compound.

General Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 equiv).

  • Solvent Addition: Add a degassed solvent (e.g., a mixture of 1,4-dioxane and water, toluene, or DMF).

  • Reaction Execution: Stir the mixture at the desired temperature (typically ranging from 80 to 120 °C) and monitor the reaction progress by a suitable analytical technique such as TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography.

Table 1: Representative Conditions and Yields for Suzuki-Miyaura Coupling

Aryl HalideCatalystBaseSolventTemp. (°C)Time (h)Yield (%)
Aryl BromidePd(PPh₃)₄K₂CO₃Dioxane/H₂O10012Data not available for this compound. Illustrative yields for similar fluorinated phenylboronic acids are typically in the range of 70-95%.
Aryl ChloridePd₂(dba)₃ / SPhosK₃PO₄Toluene11018Data not available for this compound. Illustrative yields for similar fluorinated phenylboronic acids are typically in the range of 60-90%.
Aryl IodidePd(OAc)₂ / PPh₃Na₂CO₃DMF908Data not available for this compound. Illustrative yields for similar fluorinated phenylboronic acids are typically in the range of 80-98%.
Chan-Lam Coupling

The Chan-Lam coupling provides a valuable method for the synthesis of aryl ethers and amines under generally milder conditions than palladium-catalyzed reactions.

General Experimental Protocol: Chan-Lam N-Arylation

  • Reaction Setup: To a reaction vessel open to the air, add the amine or alcohol (1.0 equiv), this compound (1.5-2.0 equiv), a copper catalyst (e.g., Cu(OAc)₂, 10-20 mol%), and a base (e.g., pyridine or Et₃N, 2.0 equiv).

  • Solvent Addition: Add a suitable solvent such as dichloromethane (DCM) or methanol.

  • Reaction Execution: Stir the mixture at room temperature for 24-72 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite and wash with an organic solvent. The filtrate is then washed with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the residue by flash column chromatography.

Table 2: Representative Conditions and Yields for Chan-Lam Coupling

Coupling PartnerCatalystBaseSolventTemp. (°C)Time (h)Yield (%)
AnilineCu(OAc)₂PyridineDCMRT48Data not available for this compound. Illustrative yields for similar reactions are typically in the range of 60-90%.[5]
PhenolCu(OAc)₂Et₃NDCMRT72Data not available for this compound. Illustrative yields for similar reactions are typically in the range of 50-85%.
ImidazoleCu(OTf)₂K₂CO₃MeOHRT24Data not available for this compound. Illustrative yields for similar reactions can be up to 85%.[5]

Mandatory Visualizations

Diagram 1: General Workflow for a Suzuki-Miyaura Cross-Coupling Reaction

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification cluster_analysis Product Analysis reagents Weigh Reagents: Aryl Halide Boronic Acid Catalyst Base dissolve Dissolve Reagents in Degassed Solvent reagents->dissolve glassware Dry Glassware (Oven or Flame) glassware->reagents inert Establish Inert Atmosphere (Ar/N2) inert->dissolve heat Heat to Reaction Temperature dissolve->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool Reaction Complete extract Aqueous Work-up & Extraction cool->extract dry Dry Organic Layer (e.g., Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Catalytic_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R-Pd(II)L2-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl R-Pd(II)L2-R' transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 product R-R' reductive_elimination->product aryl_halide R-X aryl_halide->oxidative_addition boronic_acid R'-B(OH)2 boronic_acid->transmetalation base Base base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

2-Fluoro-3-hydroxyphenylboronic acid as a building block in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: 2-Fluoro-3-hydroxyphenylboronic Acid in Medicinal Chemistry

Introduction

This compound is a versatile building block of significant interest to medicinal chemists and drug development professionals. Boronic acids are valued for their role in robust carbon-carbon bond-forming reactions, most notably the palladium-catalyzed Suzuki-Miyaura cross-coupling.[1][2] The strategic placement of both a fluorine atom and a hydroxyl group on the phenyl ring imparts unique physicochemical properties that are highly advantageous in drug design.

The incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability of a drug candidate.[3][4] Fluorine's high electronegativity can lower the pKa of nearby functional groups, altering a molecule's ionization state and improving properties like cell membrane permeability.[4] The hydroxyl group provides a key point for hydrogen bonding, which can be crucial for specific interactions with biological targets like enzyme active sites.[5] This combination makes this compound an invaluable reagent for synthesizing complex molecules, particularly in the development of targeted therapies such as kinase inhibitors.[1][6]

Chemical Properties

PropertyValue
CAS Number 855230-60-3[7]
Molecular Formula C₆H₆BFO₃[7][8]
Molecular Weight 155.92 g/mol [7][8]
Appearance Solid[8]
SMILES OB(C1=CC=CC(O)=C1F)O[8]
InChI Key FUYFURLPSFAOGC-UHFFFAOYSA-N[8]

Key Applications: Synthesis of Kinase Inhibitors

A primary application of this compound is in the synthesis of kinase inhibitors. Kinases are critical enzymes in cellular signaling pathways, and their dysregulation is a known factor in diseases like cancer.[6] Consequently, kinase inhibitors are a major class of therapeutic agents.[6][9] The 2-fluoro-3-hydroxyphenyl moiety can be incorporated into heterocyclic scaffolds to create potent and selective inhibitors that target the ATP-binding site of kinases such as Aurora kinases, which are key regulators of mitosis and are often overexpressed in tumors.[6]

G cluster_0 Cell Signaling Cascade cluster_1 Mitosis Regulation GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt (PKB) PI3K->Akt Activates Proliferation Cell Proliferation & Survival Akt->Proliferation AuroraKinase Aurora Kinase Spindle Mitotic Spindle Formation AuroraKinase->Spindle Regulates Division Cell Division Spindle->Division Inhibitor Kinase Inhibitor (Synthesized using This compound) Inhibitor->PI3K Inhibits Inhibitor->AuroraKinase Inhibits Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_diaryl Ar-Pd(II)L₂-Ar' transmetalation->pd2_diaryl reductive_elimination Reductive Elimination pd2_diaryl->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product arx Ar-X arx->oxidative_addition boronic Ar'-B(OH)₂ + Base boronic->transmetalation

References

Application Notes and Protocols for the Derivatization of 2-Fluoro-3-hydroxyphenylboronic acid for Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-3-hydroxyphenylboronic acid is a versatile building block in organic synthesis, frequently utilized in the development of novel pharmaceutical compounds and other advanced materials. Accurate and sensitive quantification of this analyte is crucial for reaction monitoring, purity assessment, and metabolic studies. Due to its polarity and potential for thermal lability, direct analysis by gas chromatography (GC) can be challenging. While high-performance liquid chromatography (HPLC) is a viable alternative, derivatization can significantly enhance sensitivity, selectivity, and chromatographic performance for both techniques.

This document provides detailed application notes and protocols for the derivatization of this compound for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence detection.

Principle of Derivatization

Derivatization is a chemical modification process that converts an analyte into a derivative with properties more suitable for a given analytical technique.[1][2][3] For this compound, derivatization targets the reactive hydroxyl (-OH) and boronic acid [-B(OH)₂] functional groups.

For GC-MS analysis , the primary goal is to increase the volatility and thermal stability of the analyte.[4] This is typically achieved by replacing the active hydrogens on the hydroxyl and boronic acid groups with non-polar functional groups.[4] Silylation is a common and effective method, where a silylating reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the active hydrogens with trimethylsilyl (TMS) groups.[4]

For HPLC analysis , derivatization can be employed to introduce a chromophore or fluorophore, enhancing UV or fluorescence detection, respectively.[1][2] This is particularly useful for trace-level quantification. Post-column derivatization involves reacting the analyte with a reagent after chromatographic separation but before detection, while pre-column derivatization is performed prior to injection.

Derivatization for GC-MS Analysis: Silylation

Silylation is a robust derivatization technique for compounds containing active hydrogen atoms, such as hydroxyls and boronic acids.[4] The reaction with a silylating agent, such as BSTFA, replaces the acidic protons with a less polar trimethylsilyl (TMS) group, thereby increasing the volatility of the analyte for GC analysis.[4]

Experimental Protocol: Silylation with BSTFA

Materials:

  • This compound standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst

  • Anhydrous Pyridine or Acetonitrile (GC grade)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:

  • Standard/Sample Preparation: Accurately weigh approximately 1 mg of this compound into a reaction vial. If analyzing a sample matrix, perform a suitable extraction to isolate the analyte and evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 100 µL of anhydrous pyridine (or acetonitrile) to dissolve the analyte.

  • Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 70°C for 60 minutes. The reaction time and temperature may require optimization.

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: Inject 1 µL of the derivatized sample into the GC-MS system.

Workflow for GC-MS Derivatization

GCMS_Workflow Analyte This compound Solvent Add Anhydrous Pyridine/Acetonitrile Analyte->Solvent Reagent Add BSTFA + 1% TMCS Solvent->Reagent React Vortex and Heat (e.g., 70°C for 60 min) Reagent->React Derivative TMS-Derivative React->Derivative GCMS GC-MS Analysis Derivative->GCMS

Caption: Workflow for the silylation of this compound for GC-MS analysis.

Representative GC-MS Parameters
ParameterValue
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or similar)
Injector Temp. 250 °C
Injection Mode Splitless
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Impact (EI) at 70 eV
Scan Range 50-500 m/z

Derivatization for HPLC Analysis: Post-Column Derivatization with Alizarin

For enhanced sensitivity and selectivity in HPLC, post-column derivatization with alizarin can be employed. Boronic acids react with alizarin to form fluorescent complexes, which can be detected with high sensitivity.[5][6] This method is particularly advantageous for complex matrices as the derivatization occurs after the chromatographic separation of the analyte.[6]

Experimental Protocol: Post-Column Derivatization with Alizarin

Materials:

  • This compound standard

  • HPLC system with a post-column derivatization module (pump, reaction coil, and fluorescence detector)

  • Alizarin

  • Triethylamine

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable mobile phase modifier)

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase for the HPLC separation. A common mobile phase for phenylboronic acids is a gradient of acetonitrile and water with a small amount of acid, such as 0.1% formic acid.

  • Derivatization Reagent Preparation: Prepare a solution of 75 µM alizarin and 0.1% triethylamine in acetonitrile.[6] This solution should be protected from light.

  • HPLC Separation: Inject the sample containing this compound onto the HPLC system for chromatographic separation.

  • Post-Column Reaction: The eluent from the HPLC column is mixed with the alizarin derivatization reagent delivered by a second pump. The mixture then passes through a reaction coil maintained at an elevated temperature (e.g., 50°C) to facilitate the reaction.[6]

  • Fluorescence Detection: The fluorescent derivative is detected by a fluorescence detector with excitation and emission wavelengths set appropriately (e.g., λex = 469 nm, λem = 610 nm).[6]

Workflow for HPLC Post-Column Derivatization

HPLC_Workflow Sample Sample Injection HPLC HPLC Separation (e.g., C18 column) Sample->HPLC Mixing Post-Column Mixing Tee HPLC->Mixing Reaction Reaction Coil (e.g., 50°C) Mixing->Reaction Reagent Alizarin Reagent Reagent->Mixing Detector Fluorescence Detector Reaction->Detector

Caption: Workflow for HPLC with post-column derivatization using alizarin.

Representative HPLC and Derivatization Parameters
ParameterValue
HPLC Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 15 minutes
Flow Rate 0.8 mL/min
Derivatization Reagent 75 µM Alizarin and 0.1% Triethylamine in Acetonitrile
Reagent Flow Rate 0.4 mL/min
Reaction Coil 5 m x 0.25 mm i.d.
Reaction Temperature 50 °C
Fluorescence Detection λex = 469 nm, λem = 610 nm

Quantitative Data Summary

The following table summarizes representative quantitative data for the analysis of phenylboronic acids using derivatization techniques, which can be expected to be similar for this compound.

Analytical MethodDerivatization MethodAnalyte ExampleLLOQ (Lower Limit of Quantitation)Linearity (R²)Reference
LC-MS/MS Direct AnalysisPhenylboronic acid2-10 pg/mL>0.99[7]
HPLC-Fluorescence Post-column AlizarinPhenylboronic acid1.2 ng (1 µM)Not specified[5][6]
GC-MS Pinacol DerivatizationTetrahydroxydiboron (as BPD)2.5 ppmNot specified[8]

Conclusion

The derivatization of this compound is a critical step for enabling sensitive and robust analysis by GC-MS and enhancing detection in HPLC. Silylation with reagents like BSTFA is a well-established method for GC-MS, effectively increasing the volatility and thermal stability of the analyte. For HPLC, post-column derivatization with alizarin offers a selective and highly sensitive method for fluorescence detection. The choice of the analytical method and derivatization strategy will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. The protocols and data presented here provide a comprehensive guide for researchers, scientists, and drug development professionals to develop and implement reliable analytical methods for this compound.

References

Application Note: HPLC Analysis for Purity Determination of 2-Fluoro-3-hydroxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Fluoro-3-hydroxyphenylboronic acid is a crucial building block in organic synthesis, particularly for the development of novel pharmaceutical compounds through Suzuki-Miyaura cross-coupling reactions. The purity of this reagent is of utmost importance to ensure the desired reaction outcomes, yield, and the safety and efficacy of the final products. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for assessing the purity of such compounds due to its high resolution, sensitivity, and specificity.[1] This application note details a robust reverse-phase HPLC (RP-HPLC) method for the quantitative purity analysis of this compound.

Challenges in Boronic Acid Analysis

The analysis of boronic acids and their derivatives by RP-HPLC can be challenging. Boronic acids are polar compounds, which can make them difficult to retain on traditional C18 columns.[2] Furthermore, boronic acid pinacol esters, which are common precursors, are susceptible to on-column hydrolysis to the corresponding boronic acids.[2][3][4][5] Therefore, careful method development is required to ensure accurate and reliable results. The selection of an appropriate stationary phase and mobile phase composition is critical to minimize these issues.[3][4][5] Columns with low silanol activity are often preferred to reduce unwanted interactions and degradation.[3]

Experimental Protocol

This protocol outlines a gradient RP-HPLC method for the purity determination of this compound.

1. Instrumentation and Materials

  • HPLC System: An HPLC system equipped with a gradient pump, autosampler, column oven, and a UV detector.

  • Column: A C18 column with low silanol activity (e.g., Waters XTerra MS C18, 4.6 mm x 150 mm, 5 µm) is recommended to minimize on-column degradation.[1][3]

  • Chemicals and Reagents:

    • This compound reference standard and sample

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic acid (0.1%)

  • Sample Diluent: Acetonitrile is recommended as the sample diluent to prevent pre-injection hydrolysis.[4]

2. Chromatographic Conditions

ParameterCondition
Column C18, 4.6 mm x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-2 min: 10% B, 2-15 min: 10-90% B, 15-18 min: 90% B, 18-20 min: 10% B, 20-25 min: 10% B
Flow Rate 1.0 mL/min[1]
Column Temperature 30 °C
Detection Wavelength 254 nm[1]
Injection Volume 10 µL

3. Sample Preparation

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the sample diluent (acetonitrile) to obtain a final concentration of approximately 1 mg/mL.[1]

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

4. Data Analysis

The purity of the this compound sample is calculated based on the area percentage of the main peak in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of all Peaks) x 100

Data Presentation

Table 1: System Suitability Test (SST) Results

ParameterAcceptance CriteriaResult
Tailing Factor (T) ≤ 2.01.2
Theoretical Plates (N) ≥ 20005500
%RSD of Peak Area (n=6) ≤ 2.0%0.8%

Table 2: Purity Analysis of this compound Batches

Batch NumberRetention Time (min)Peak AreaPurity (%)
Batch A 8.52458900099.5%
Batch B 8.51452100098.8%
Batch C 8.53461200099.8%

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis cluster_report Reporting prep_standard Weigh & Dissolve Reference Standard in ACN prep_sample Weigh & Dissolve Sample in ACN hplc_system HPLC System Setup (Column, Mobile Phase) injection Inject Standard & Sample (10 µL) hplc_system->injection separation Chromatographic Separation (Gradient Elution) injection->separation detection UV Detection (254 nm) separation->detection chromatogram Obtain Chromatograms detection->chromatogram integration Peak Integration chromatogram->integration calculation Purity Calculation (% Area Normalization) integration->calculation report Generate Analysis Report calculation->report

Caption: HPLC analysis workflow for this compound.

The described RP-HPLC method is demonstrated to be suitable for the routine purity analysis of this compound. The use of a C18 column with a water/acetonitrile gradient containing formic acid provides good peak shape and resolution. This application note provides a comprehensive protocol for researchers, scientists, and drug development professionals to ensure the quality of this important synthetic building block.

References

Application Notes and Protocols for NMR Spectroscopy of 2-Fluoro-3-hydroxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic analysis of 2-Fluoro-3-hydroxyphenylboronic acid. This document includes expected chemical shifts and coupling constants for ¹H, ¹³C, ¹⁹F, and ¹¹B NMR, along with detailed experimental protocols for sample preparation and data acquisition. The information herein is intended to serve as a comprehensive guide for the characterization and analysis of this compound in various research and development settings.

Introduction

This compound is an important building block in organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials. Its structural features, including a fluorinated aromatic ring, a hydroxyl group, and a boronic acid moiety, give rise to a unique spectroscopic signature. NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation and purity assessment of this molecule. This document outlines the key NMR experiments and expected data for this compound.

Predicted NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for this compound. These values are based on established principles of NMR spectroscopy and data from structurally analogous compounds. The exact experimental values may vary depending on the solvent, concentration, and temperature.

¹H NMR (Proton NMR) Data

Atom NumberMultiplicityApproximate Chemical Shift (δ, ppm)Coupling Constants (J, Hz)
H-4dd7.20 - 7.40³JHF ≈ 8-10 Hz, ³JHH ≈ 8-9 Hz
H-5t6.90 - 7.10³JHH ≈ 8-9 Hz
H-6ddd7.00 - 7.20³JHH ≈ 8-9 Hz, ⁴JHF ≈ 1-2 Hz, ⁴JHH ≈ 1-2 Hz
-OHbr s9.50 - 10.50-
-B(OH)₂br s8.00 - 8.50-

¹³C NMR (Carbon NMR) Data

Atom NumberMultiplicity (due to ¹⁹F coupling)Approximate Chemical Shift (δ, ppm)Coupling Constants (J, Hz)
C-1d125 - 130²JCF ≈ 15-25 Hz
C-2d158 - 162¹JCF ≈ 240-260 Hz
C-3d145 - 150²JCF ≈ 10-20 Hz
C-4d115 - 120³JCF ≈ 3-5 Hz
C-5s120 - 125-
C-6d118 - 123⁴JCF ≈ 1-3 Hz

¹⁹F NMR (Fluorine NMR) Data

AtomMultiplicityApproximate Chemical Shift (δ, ppm)Coupling Constants (J, Hz)
Fddd-110 to -120³JFH ≈ 8-10 Hz, ⁴JFH ≈ 1-2 Hz, ⁵JFH ≈ 1-2 Hz

¹¹B NMR (Boron NMR) Data

AtomMultiplicityApproximate Chemical Shift (δ, ppm)Notes
Bbr s28 - 32The chemical shift is sensitive to pH and the presence of diols.

Experimental Protocols

Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-30 mg for ¹³C, ¹⁹F, and ¹¹B NMR.

  • Solvent Selection: Choose a suitable deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice due to the good solubility of phenylboronic acids and the ability to observe the exchangeable protons of the hydroxyl and boronic acid groups. Other potential solvents include deuterated methanol (CD₃OD) or acetone ((CD₃)₂CO).

  • Dissolution: Dissolve the weighed sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).

  • Capping: Securely cap the NMR tube. For ¹¹B NMR, it is advisable to use quartz NMR tubes to avoid background signals from borosilicate glass.[1]

NMR Data Acquisition

The following are general parameters for data acquisition on a standard NMR spectrometer (e.g., 400 or 500 MHz). These may need to be optimized based on the specific instrument and sample concentration.

¹H NMR Spectroscopy

  • Pulse Sequence: Standard single-pulse experiment (zg30 or similar).

  • Spectral Width: 0-12 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 16-64 scans.

  • Temperature: 298 K.

¹³C NMR Spectroscopy

  • Pulse Sequence: Proton-decoupled single-pulse experiment (zgpg30 or similar).

  • Spectral Width: 0-200 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096 scans or more, depending on concentration.

  • Temperature: 298 K.

¹⁹F NMR Spectroscopy

  • Pulse Sequence: Proton-decoupled single-pulse experiment.

  • Spectral Width: A range appropriate for aromatic fluorine, e.g., -100 to -150 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 64-256 scans.

  • Temperature: 298 K.

  • Referencing: The chemical shifts are typically referenced to an external standard such as CFCl₃ (δ = 0 ppm).

¹¹B NMR Spectroscopy

  • Pulse Sequence: Proton-decoupled single-pulse experiment.

  • Spectral Width: A range appropriate for trigonal boronic acids, e.g., 50 to -50 ppm.

  • Acquisition Time: 0.1-0.5 seconds.

  • Relaxation Delay: 0.1-1 second.

  • Number of Scans: 256-1024 scans.

  • Temperature: 298 K.

  • Referencing: The chemical shifts are typically referenced to an external standard such as BF₃·OEt₂ (δ = 0 ppm).

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key relationships in NMR analysis and a typical experimental workflow.

NMR_Signal_Relationships NMR Signal Relationships for this compound H1 ¹H J_HH J(H-H) H1->J_HH J_CH J(C-H) H1->J_CH J_FH J(F-H) H1->J_FH C13 ¹³C C13->J_CH J_CF J(C-F) C13->J_CF F19 ¹⁹F F19->J_FH F19->J_CF B11 ¹¹B

Caption: Inter-nuclear spin-spin coupling relationships in NMR.

Experimental_Workflow NMR Experimental Workflow start Start sample_prep Sample Preparation (Weighing, Dissolution) start->sample_prep nmr_tube Transfer to NMR Tube sample_prep->nmr_tube instrument_setup Instrument Setup (Lock, Shim, Tune) nmr_tube->instrument_setup data_acquisition Data Acquisition (¹H, ¹³C, ¹⁹F, ¹¹B) instrument_setup->data_acquisition processing Data Processing (FT, Phasing, Baseline Correction) data_acquisition->processing analysis Spectral Analysis (Peak Picking, Integration, Coupling Analysis) processing->analysis structure_elucidation Structure Elucidation / Purity Assessment analysis->structure_elucidation end End structure_elucidation->end

Caption: A typical workflow for NMR analysis.

Applications in Drug Development

NMR spectroscopy of this compound is crucial in several stages of drug development:

  • Structural Verification: Confirms the identity and structure of the synthesized compound.

  • Purity Assessment: Detects and quantifies impurities, which is critical for regulatory submissions.

  • Reaction Monitoring: Tracks the progress of chemical reactions involving this building block.

  • Fragment-Based Screening: As a fluorinated fragment, ¹⁹F NMR can be a powerful tool to screen for binding to protein targets. The large chemical shift dispersion and high sensitivity of ¹⁹F make it an excellent nucleus for detecting ligand-protein interactions.[2]

  • Metabolism Studies: If incorporated into a drug candidate, the fluorine atom can serve as a probe to monitor metabolic transformations using ¹⁹F NMR.

Conclusion

This document provides a foundational guide for the NMR spectroscopic analysis of this compound. The provided data and protocols are intended to assist researchers in obtaining and interpreting high-quality NMR spectra for this compound, thereby facilitating its use in synthetic chemistry and drug discovery endeavors. The unique combination of NMR-active nuclei in this molecule offers a rich source of structural information, making multi-nuclear NMR a particularly powerful characterization technique.

References

Application Notes and Protocols for Bioconjugation Using 2-Fluoro-3-hydroxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a pivotal technique in modern research and therapeutic development. The strategic modification of proteins, peptides, and other biological macromolecules enables the creation of advanced diagnostics, targeted therapeutics like antibody-drug conjugates (ADCs), and powerful research tools.[1] 2-Fluoro-3-hydroxyphenylboronic acid and its analogs, such as 2-formylphenylboronic acid (2-FPBA), have emerged as versatile reagents for bioconjugation. These molecules exhibit unique reactivity towards specific amino acid residues, allowing for rapid and selective labeling of biomolecules under mild, physiological conditions.

This document provides detailed application notes and experimental protocols for the use of this compound and its analogs in bioconjugation, with a focus on the highly efficient reaction with N-terminal cysteine residues.

Principle of the Reaction

The primary application of this compound and its ortho-formyl analogs in bioconjugation is their rapid and selective reaction with biomolecules containing a 1,2-aminothiol moiety, such as an N-terminal cysteine (NCys). This reaction proceeds via the formation of a stable thiazolidino boronate (TzB) conjugate.[2][3][4][5] The ortho-boronic acid group plays a crucial role in accelerating the reaction at neutral pH, a significant advantage over traditional aldehyde-based conjugations that often require acidic conditions and exhibit slow kinetics.[2][4][5]

The resulting TzB linkage is stable at physiological pH but can be engineered to be reversible under acidic conditions, such as those found in endosomes and lysosomes, making this chemistry particularly attractive for the development of drug delivery systems.[2][4][5]

Applications

The unique reactivity and biocompatibility of this compound and its analogs lend themselves to a variety of applications in research and drug development, including:

  • Site-Specific Protein Labeling: The high selectivity for N-terminal cysteines allows for the precise attachment of fluorescent dyes, biotin, or other reporter molecules for imaging and analytical applications.[2][6]

  • Antibody-Drug Conjugates (ADCs): The formation of stable yet potentially cleavable linkages is ideal for attaching cytotoxic payloads to antibodies for targeted cancer therapy.

  • Development of Reversible Covalent Inhibitors: The dynamic nature of the boronic acid interaction can be exploited to design inhibitors that form a covalent bond with their target protein, which can be reversed under specific conditions.

  • Phage Display and Library Modification: The rapid and efficient conjugation allows for the chemical modification of phage display libraries, expanding the chemical diversity for screening and selection.[2]

Data Presentation

The following tables summarize key quantitative data related to the bioconjugation reactions of 2-formylphenylboronic acid (2-FPBA), a close analog of this compound, with N-terminal cysteine residues.

Table 1: Kinetic Data for TzB Conjugation

ReactantsSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference
2-Formylphenylboronic acid (2-FPBA) + NCys-peptide~5000[2]

Table 2: Stability of Thiazolidino Boronate (TzB) Conjugate

ConditionStability AssessmentReference
Neutral pH (e.g., pH 7.4)The TzB conjugate is stable.[3][4][5]
Mildly Acidic pHThe TzB conjugate can dissociate, allowing for payload release.[3][4][5]
Human PlasmaWhile specific data for this compound is limited, similar bioconjugates are actively studied for plasma stability. General protocols for plasma stability assays are available.[7]

Experimental Protocols

The following are detailed protocols for the bioconjugation of a protein with an N-terminal cysteine using a 2-formylphenylboronic acid (2-FPBA) derivative as a representative workflow. These protocols can be adapted for this compound.

Protocol 1: N-Terminal Cysteine Protein Labeling

Objective: To covalently label a protein containing an N-terminal cysteine with a 2-FPBA functionalized probe (e.g., a fluorescent dye).

Materials:

  • N-terminal cysteine-containing protein (e.g., Cys-VHP)

  • 2-FPBA-functionalized probe (e.g., 2-FPBA-NBD)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Reagent (optional): Free L-cysteine

  • Purification System: Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)

  • Analytical Instruments: LC-MS, UV-Vis Spectrophotometer

Procedure:

  • Protein Preparation:

    • Dissolve the N-terminal cysteine-containing protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.

    • Ensure the buffer is free of any reducing agents that may interfere with the reaction.

  • Probe Preparation:

    • Prepare a stock solution of the 2-FPBA-functionalized probe in a minimal amount of a water-miscible organic solvent (e.g., DMSO).

  • Conjugation Reaction:

    • Add the 2-FPBA-probe solution to the protein solution to achieve a final molar ratio of approximately 1:1 to 1.5:1 (probe:protein).

    • Incubate the reaction mixture at room temperature (approximately 25°C) for 30 minutes to 2 hours. The reaction is typically rapid.[6]

    • Monitor the reaction progress by LC-MS to confirm the formation of the conjugate.

  • Quenching (Optional):

    • To quench any unreacted 2-FPBA-probe, add a 10-fold molar excess of free L-cysteine and incubate for an additional 30 minutes.

  • Purification:

    • Purify the protein conjugate from unreacted probe and other small molecules using a pre-equilibrated size-exclusion chromatography (SEC) column.

    • Elute the protein with the Reaction Buffer and collect the fractions containing the purified conjugate.

  • Characterization:

    • Confirm the identity and purity of the conjugate by LC-MS analysis. The mass spectrum should show a mass shift corresponding to the covalent attachment of the probe.[6]

    • Determine the protein concentration using a standard protein assay (e.g., BCA or Bradford).

    • If a fluorescent probe was used, determine the degree of labeling (DOL) by measuring the absorbance of the protein and the fluorophore at their respective maximum wavelengths.

Protocol 2: In Vitro Plasma Stability Assay

Objective: To assess the stability of the bioconjugate in plasma.

Materials:

  • Purified bioconjugate

  • Human, mouse, or rat plasma

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Incubator at 37°C

  • LC-MS system

Procedure:

  • Sample Preparation:

    • Dilute the bioconjugate to a final concentration of approximately 100 µg/mL in the desired plasma.[7]

    • Prepare a control sample by diluting the bioconjugate to the same concentration in PBS, pH 7.4.

  • Incubation:

    • Incubate both the plasma and buffer samples at 37°C.[7]

  • Time Points:

    • At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), collect aliquots from each incubation mixture.

    • Immediately freeze the aliquots at -80°C to stop any further reaction or degradation.

  • Sample Analysis:

    • Thaw the samples and prepare them for LC-MS analysis. This may involve a protein precipitation step or affinity capture to isolate the bioconjugate.

    • Analyze the samples by LC-MS to determine the amount of intact bioconjugate remaining at each time point. The average drug-to-antibody ratio (DAR) can be monitored for ADCs.

  • Data Analysis:

    • Plot the percentage of intact bioconjugate as a function of time.

    • Calculate the half-life (t₁/₂) of the conjugate in plasma to quantify its stability.

Visualizations

The following diagrams illustrate the key chemical reaction and a general experimental workflow for bioconjugation using this compound analogs.

G cluster_reactants Reactants cluster_reaction Bioconjugation Reaction cluster_product Product Protein_NCys Protein with N-terminal Cysteine (NCys) Reaction Formation of Thiazolidino Boronate (TzB) Protein_NCys->Reaction Boronic_Acid 2-Fluoro-3-hydroxyphenylboronic acid derivative Boronic_Acid->Reaction Conjugate Stable Bioconjugate Reaction->Conjugate

Caption: Chemical reaction scheme for bioconjugation.

G Start Start Protein_Prep 1. Prepare Protein Solution (with N-terminal Cysteine) Start->Protein_Prep Conjugation 3. Mix Protein and Reagent (Incubate at RT) Protein_Prep->Conjugation Reagent_Prep 2. Prepare Boronic Acid Reagent Solution Reagent_Prep->Conjugation Monitoring 4. Monitor Reaction (e.g., LC-MS) Conjugation->Monitoring Purification 5. Purify Conjugate (Size-Exclusion Chromatography) Monitoring->Purification Characterization 6. Characterize Final Product (LC-MS, SDS-PAGE, etc.) Purification->Characterization End End Characterization->End

Caption: General experimental workflow for bioconjugation.

G Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Dimerization Receptor Dimerization & Autophosphorylation Receptor->Dimerization Adaptor Adaptor Protein (e.g., Grb2) Dimerization->Adaptor GEF Guanine Nucleotide Exchange Factor (e.g., Sos) Adaptor->GEF Ras Ras (GTP-bound) GEF->Ras MAPK_Cascade MAPK Cascade (Raf -> MEK -> ERK) Ras->MAPK_Cascade Transcription_Factor Transcription Factor Activation (e.g., c-Fos, c-Jun) MAPK_Cascade->Transcription_Factor Cellular_Response Cellular Response (Proliferation, Differentiation) Transcription_Factor->Cellular_Response Bioconjugate Fluorescently Labeled Bioconjugate (e.g., Labeled Antibody against activated ERK) Bioconjugate->MAPK_Cascade Used to detect/ quantify activated pathway components

Caption: MAPK signaling pathway investigation.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 2-Fluoro-3-hydroxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-Fluoro-3-hydroxyphenylboronic acid in Suzuki-Miyaura cross-coupling reactions. Due to its unique electronic and steric properties—namely the ortho-fluoro substituent and the hydroxyl group—this reagent can present specific challenges. This guide offers structured advice to overcome these hurdles and achieve optimal reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is showing low to no yield. What are the primary factors to investigate?

A1: Low yields with this substrate are often linked to a few key issues:

  • Catalyst Inhibition and Activity: The hydroxyl group and the fluorine atom can coordinate with the palladium catalyst, potentially leading to deactivation. Ensure you are using a sufficiently active catalyst system.

  • Protodeboronation: The electron-withdrawing nature of the fluorine and the presence of the hydroxyl group can make the boronic acid susceptible to protodeboronation, where the boronic acid group is replaced by a hydrogen atom.

  • Suboptimal Base Selection: The choice of base is critical for activating the boronic acid without promoting side reactions like protodeboronation.

  • Inefficient Transmetalation: Steric hindrance from the ortho-fluoro group can slow down the transmetalation step in the catalytic cycle.

Q2: What are the recommended starting conditions for a Suzuki coupling with this compound?

A2: For a successful initial reaction, consider the following conditions as a robust starting point.

ParameterRecommendationRationale
Palladium Catalyst Pd₂(dba)₃ with a suitable ligand, or a pre-catalyst like Pd(dppf)Cl₂Offers good activity for challenging substrates.
Ligand Buchwald-type ligands (e.g., SPhos, XPhos) or other bulky, electron-rich phosphine ligands.These ligands promote oxidative addition and reductive elimination, and their bulk can mitigate catalyst inhibition by the substrate.
Base K₃PO₄ or Cs₂CO₃These bases are effective in activating the boronic acid while being mild enough to minimize protodeboronation.
Solvent A mixture of an aprotic solvent and water (e.g., Dioxane/H₂O or Toluene/H₂O in a 4:1 to 10:1 ratio).The water aids in dissolving the base and facilitating the formation of the boronate species required for transmetalation.
Temperature 80-110 °CA higher temperature is often necessary to overcome the activation barrier for sterically hindered substrates.

Q3: I am observing significant homocoupling of my boronic acid. How can this be minimized?

A3: Homocoupling of the boronic acid is typically caused by the presence of oxygen or an inefficient reduction of a Pd(II) precatalyst to the active Pd(0) species.[1] To mitigate this:

  • Ensure a Thoroughly Inert Atmosphere: Degas all solvents and the reaction vessel rigorously with an inert gas (argon or nitrogen) before adding the catalyst.

  • Use a Pd(0) Source: Employing a Pd(0) catalyst like Pd(PPh₃)₄ can sometimes reduce homocoupling.

  • Optimize Catalyst System: If using a Pd(II) precatalyst, ensure the conditions are suitable for its efficient in-situ reduction.

Q4: How does the hydroxyl group on this compound affect the reaction?

A4: The hydroxyl group can have a dual effect. It can act as an internal base, potentially influencing the reaction mechanism. It can also coordinate to the palladium center, which may inhibit the catalyst. It is crucial to select a base that is strong enough to deprotonate the boronic acid to form the active boronate species, but not so strong as to cause undesired side reactions with other functional groups.

Troubleshooting Guide

This guide addresses specific problems you may encounter when using this compound and provides a logical workflow for resolving them.

Problem 1: No or Minimal Product Formation (Starting Materials Largely Unreacted)
Potential CauseSuggested Solution(s)
Inactive Catalyst - Use a fresh batch of palladium catalyst and ligand. - Switch to a more active catalyst system, such as a Buchwald precatalyst (e.g., XPhos Pd G3).
Inefficient Oxidative Addition - If using an aryl chloride, switch to the more reactive aryl bromide or iodide. - Employ bulky, electron-rich ligands like XPhos or SPhos to facilitate this step.
Low Reaction Temperature - Gradually increase the reaction temperature in increments of 10 °C, monitoring for product formation and decomposition.
Inappropriate Solvent - Screen different solvent systems. Aprotic polar solvents like DMF or DME in combination with water can sometimes be effective.
Problem 2: Low Yield with Significant Byproduct Formation
Potential CauseSuggested Solution(s)
Protodeboronation - Use a milder base (e.g., K₂CO₃, KF). - Minimize the amount of water in the reaction mixture or consider anhydrous conditions. - Convert the boronic acid to a more stable boronate ester (e.g., a pinacol ester) before the coupling reaction.
Homocoupling - Ensure rigorous degassing of all reagents and the reaction vessel. - Use a Pd(0) catalyst source or a highly efficient precatalyst system.
Decomposition of Starting Materials or Product - Lower the reaction temperature. - Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed to avoid product degradation.

Data Presentation

While specific comparative data for this compound is limited in publicly available literature, the following tables provide representative data for the Suzuki-Miyaura coupling of structurally related fluorinated and ortho-substituted arylboronic acids, which can serve as a guide for reaction optimization.

Table 1: Effect of Catalyst and Ligand on the Yield of Suzuki Coupling of Fluorinated Phenylboronic Acids with Aryl Bromides

Aryl Boronic AcidAryl BromideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
4-Fluorophenylboronic acid1-Bromo-4-fluorobenzeneG-COOH-Pd-10-K₂CO₃DMF/H₂O110>95
4-Fluorophenylboronic acid1-Bromo-2-fluorobenzeneG-COOH-Pd-10-K₂CO₃DMF/H₂O110~90
Phenylboronic acid4-BromoanisolePd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10095
2-Nitrophenylboronic acid4-BromoanisolePd₂(dba)₃ (2)XPhos (4)K₃PO₄Dioxane/H₂O10078

Data compiled from analogous reactions in the literature. Yields are highly substrate-dependent.[2]

Table 2: Influence of Base and Solvent on Suzuki Coupling Yields

Aryl Boronic AcidAryl HalideCatalyst/LigandBaseSolventTemp (°C)Yield (%)
Phenylboronic acid4-ChloroacetophenonePd(dppf)Cl₂K₂CO₃DMF/H₂O11092
Phenylboronic acid4-ChloroacetophenonePd(dppf)Cl₂Cs₂CO₃Dioxane10085
2-Thiopheneboronic acidPyridine-2-sulfonyl fluoridePd(dppf)Cl₂Na₃PO₄Dioxane/H₂O (4:1)10072
2-Thiopheneboronic acidPyridine-2-sulfonyl fluoridePd(dppf)Cl₂K₂CO₃Dioxane/H₂O (4:1)10025

Data compiled from various sources and should be used as a qualitative guide.[3]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a starting point and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2-1.5 mmol, 1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1)

Procedure:

  • To a dry Schlenk tube or reaction vial under an inert atmosphere (argon or nitrogen), add the aryl halide, this compound, base, palladium catalyst, and ligand.

  • Seal the vessel, then evacuate and backfill with the inert gas three times to ensure all oxygen is removed.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product, typically by flash column chromatography, to obtain the desired coupled product.

Visualizations

Suzuki_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate R¹-Pd(II)-X(L_n) oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_r1_r2 R¹-Pd(II)-R²(L_n) transmetalation->pd_r1_r2 byproduct X-B(OH)₂ + Base transmetalation->byproduct reductive_elimination Reductive Elimination pd_r1_r2->reductive_elimination reductive_elimination->pd0 Regeneration of Catalyst product R¹-R² reductive_elimination->product reagents1 R¹-X reagents1->oxidative_addition reagents2 R²-B(OH)₂ + Base reagents2->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low or No Yield check_catalyst Check Catalyst System (Activity, Loading) start->check_catalyst check_conditions Review Reaction Conditions (Base, Solvent, Temp.) check_catalyst->check_conditions Active solution_catalyst Use Fresh/More Active Catalyst (e.g., Buchwald Precatalyst) check_catalyst->solution_catalyst Inactive? check_byproducts Analyze for Byproducts check_conditions->check_byproducts Optimized solution_conditions Screen Bases (K₃PO₄, Cs₂CO₃) Increase Temperature Screen Solvents (Dioxane, Toluene) check_conditions->solution_conditions Suboptimal? protodeboronation Protodeboronation (Loss of Boronic Acid) check_byproducts->protodeboronation Arene byproduct? homocoupling Homocoupling (Boronic Acid Dimer) check_byproducts->homocoupling Dimer byproduct? solution_proto Use Milder Base (K₂CO₃) Use Boronate Ester Minimize Water protodeboronation->solution_proto solution_homo Rigorous Degassing Use Pd(0) Source homocoupling->solution_homo

Caption: A troubleshooting workflow for low-yield Suzuki coupling reactions.

References

Technical Support Center: 2-Fluoro-3-hydroxyphenylboronic acid in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Fluoro-3-hydroxyphenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate the common challenges encountered when using this versatile reagent in chemical synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues users might encounter during their experiments, offering potential causes and actionable solutions in a direct question-and-answer format.

Question 1: Why is the yield of my Suzuki-Miyaura coupling reaction using this compound consistently low?

Answer:

Low yields in Suzuki-Miyaura reactions with this compound can be attributed to several factors, primarily related to the inherent reactivity of the boronic acid and the specific reaction conditions employed. The main culprits are often protodeboronation and catalyst deactivation.

  • Protodeboronation: This is a significant side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, leading to the formation of 2-fluorophenol. This process is often promoted by the presence of water, strong bases, and elevated temperatures. Fluorinated arylboronic acids are particularly susceptible to this decomposition pathway.[1]

  • Catalyst Deactivation: The hydroxyl group on the phenyl ring can potentially coordinate with the palladium catalyst, leading to the formation of inactive catalyst species.

  • Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent is crucial and highly interdependent. An unsuitable combination can result in poor catalytic turnover and diminished product formation.

Troubleshooting & Optimization Strategies:

  • Careful Selection of Base: Employ milder bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) instead of strong bases like sodium hydroxide (NaOH) or sodium tert-butoxide (NaOtBu), which can accelerate the rate of protodeboronation.[1]

  • Use of Bulky, Electron-Rich Ligands: Ligands like SPhos, XPhos, or RuPhos can enhance the desired catalytic cycle and sterically hinder potential coordination of the hydroxyl group to the palladium center, thereby preventing catalyst deactivation.

  • Anhydrous Conditions: While a small amount of water can sometimes be beneficial in Suzuki reactions to aid in base dissolution and facilitate transmetalation, excessive water can significantly promote protodeboronation.[1] It is advisable to use anhydrous solvents.

  • Reaction Temperature and Time: Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they can also accelerate decomposition pathways. Monitor the reaction's progress using TLC or LC-MS to prevent extended reaction times at elevated temperatures.[1]

Question 2: I am observing a significant amount of a byproduct with a mass corresponding to the homocoupling of my this compound. How can I minimize this?

Answer:

Homocoupling of the boronic acid to form a symmetrical biaryl is another common side reaction that consumes the starting material and complicates the purification process.

  • Presence of Oxygen: Inadequate degassing of the reaction mixture can lead to the presence of oxygen, which can promote the oxidative homocoupling of the boronic acid.

  • Catalyst System: The choice of the palladium source can influence the extent of homocoupling. Using a Pd(0) source like Pd(PPh₃)₄ or ensuring the efficient in situ generation of the Pd(0) species can help minimize this side reaction.

Troubleshooting & Optimization Strategies:

  • Thorough Degassing: Ensure that all solvents and the reaction vessel are meticulously degassed with an inert gas (e.g., argon or nitrogen) before the catalyst is introduced.

  • Appropriate Catalyst Choice: Employ a well-defined Pd(0) precatalyst or a catalyst system known for its high activity and stability to suppress homocoupling.

Question 3: My purification is proving difficult due to closely eluting impurities. What are the likely side products, and how can I improve the purification process?

Answer:

The primary impurities that complicate purification are typically the protodeboronated byproduct (2-fluorophenol) and the homocoupled product (dihydroxy-difluoro-biphenyl).

  • Protodeboronated Byproduct: The formation of 2-fluorophenol is a common issue.

  • Homocoupled Product: The symmetrical biaryl resulting from the homocoupling of the boronic acid can have similar polarity to the desired product.

  • Boronic Acid Anhydrides (Boroxines): Boronic acids can dehydrate to form cyclic trimers known as boroxines. While often in equilibrium with the boronic acid, their presence can complicate analysis and reactivity.[1]

Purification Strategies:

  • Aqueous Workup: A standard aqueous workup can help remove inorganic salts and some water-soluble impurities. An extraction with a mild base (e.g., aqueous sodium bicarbonate) can sometimes help remove the acidic 2-fluorophenol byproduct.

  • Chromatography: Careful flash column chromatography on silica gel is often necessary. A shallow solvent gradient can improve the separation of closely eluting compounds.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

Data Presentation

The following table summarizes typical reaction conditions and yields for Suzuki-Miyaura couplings of analogous heteroaryl and fluorinated boronic acids, which can serve as a guide for reactions involving this compound.

Coupling Partner 1Coupling Partner 2Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
1-bromo-4-fluorobenzene4-fluorophenylboronic acidG-COOH-Pd-10K₂CO₃DMF/H₂O (95:5)110390[2]
Aryl Bromide2-PyridylboronatePd₂(dba)₃ / Ligand 1VariousDioxane10012-2474-91[3]
PyFluor2-thiopheneboronic acid pinacol esterPd(dppf)Cl₂Na₃PO₄Dioxane/H₂O65-100N/A5-89[4]
Aryl Halide2-Fluoropyridine-3-boronic acidPd₂(dba)₃ / XPhosK₃PO₄Dioxane11012-24Moderate to High[1]

Experimental Protocols

General Experimental Protocol for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound (1.2 - 1.5 equiv)

  • Aryl or heteroaryl halide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst with a Buchwald ligand, 1-5 mol%)

  • Base (e.g., K₃PO₄, Cs₂CO₃, 2-3 equiv)

  • Anhydrous, degassed solvent (e.g., dioxane, toluene, or DMF)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or sealed reaction vial under an inert atmosphere (argon or nitrogen), add the aryl halide, this compound, and the base.

  • Inert Atmosphere: Seal the vessel, and then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure all oxygen is removed.

  • Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the layers.

  • Extraction: Extract the aqueous layer with the organic solvent (3x).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or recrystallization to obtain the desired coupled product.

Mandatory Visualization

Suzuki_Side_Reactions Start This compound + Aryl Halide Desired_Reaction Suzuki-Miyaura Coupling Start->Desired_Reaction Pd Catalyst, Base Protodeboronation Protodeboronation Start->Protodeboronation H₂O, Strong Base, High Temp Homocoupling Homocoupling Start->Homocoupling O₂, Pd(II) Product Desired Biaryl Product Desired_Reaction->Product Protodeboronation_Product 2-Fluorophenol Protodeboronation->Protodeboronation_Product Homocoupling_Product Symmetrical Biaryl Homocoupling->Homocoupling_Product

Caption: Major reaction pathways for this compound in Suzuki-Miyaura coupling.

Troubleshooting_Workflow Start Low Yield in Suzuki Coupling Check_Protodeboronation Significant Protodeboronation? Start->Check_Protodeboronation Check_Homocoupling Significant Homocoupling? Check_Protodeboronation->Check_Homocoupling No Solution_Protodeboronation Use Milder Base (K₃PO₄, Cs₂CO₃) Use Anhydrous Solvent Lower Reaction Temperature Check_Protodeboronation->Solution_Protodeboronation Yes Check_Catalyst Catalyst/Ligand Optimization Check_Homocoupling->Check_Catalyst No Solution_Homocoupling Thoroughly Degas Solvents Use Pd(0) Precatalyst Check_Homocoupling->Solution_Homocoupling Yes Solution_Catalyst Use Bulky, Electron-Rich Ligands (SPhos, XPhos) Screen Different Pd Sources Check_Catalyst->Solution_Catalyst Yes Success Improved Yield Solution_Protodeboronation->Success Solution_Homocoupling->Success Solution_Catalyst->Success

References

Technical Support Center: Purification of 2-Fluoro-3-hydroxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Fluoro-3-hydroxyphenylboronic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities include residual starting materials and reagents from the synthesis, the protodeboronation product (2-fluorophenol), and boroxines (anhydrides of the boronic acid). The presence of a hydroxyl group ortho to the boronic acid can sometimes lead to side reactions.

Q2: What is protodeboronation and how can I minimize it during purification?

A2: Protodeboronation is the cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom. This is a common issue with arylboronic acids, especially those with electron-donating groups or ortho substituents like a hydroxyl group. To minimize protodeboronation, it is crucial to avoid harsh acidic or basic conditions and prolonged heating during purification.

Q3: Can I purify this compound using standard silica gel chromatography?

A3: Purification of boronic acids on standard silica gel can be challenging. They often streak or irreversibly bind to the stationary phase, leading to low recovery. If chromatography is necessary, reversed-phase (C18) HPLC is generally a better option.

Q4: My purified this compound shows broad peaks in the 1H NMR spectrum. What could be the cause?

A4: Broad peaks in the NMR spectrum of boronic acids are often due to the presence of boroxines, which are cyclic anhydrides formed by the dehydration of three boronic acid molecules. This is a reversible process, and the presence of a small amount of water can sometimes sharpen the signals. The equilibrium between the boronic acid and the boroxine can lead to peak broadening.

Q5: What are the recommended storage conditions for this compound?

A5: To ensure stability and prevent degradation, this compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen).

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield after recrystallization The chosen solvent system is not optimal, leading to significant loss of the product in the mother liquor.Screen a variety of solvent systems. Good starting points for arylboronic acids include water/ethanol or ethyl acetate/hexanes mixtures.
The compound is highly soluble in the recrystallization solvent even at low temperatures.Try an anti-solvent crystallization approach. Dissolve the compound in a good solvent and then add a poor solvent dropwise to induce crystallization.
Product appears oily or does not crystallize The presence of impurities is inhibiting crystallization.Attempt to purify a small sample by another method, such as preparative HPLC, to obtain a seed crystal. Alternatively, try trituration with a non-polar solvent like hexane to remove soluble impurities.
Purity does not improve after recrystallization The impurities have similar solubility profiles to the desired product.Consider using a different purification technique, such as reversed-phase HPLC, which separates compounds based on hydrophobicity.
Decomposition observed during purification The compound is sensitive to heat or prolonged exposure to certain solvents.Minimize heating time during recrystallization. If using chromatography, work quickly and avoid unnecessarily long exposure to the stationary phase. The fluorine substituent generally enhances the stability of the boronic acid.

Experimental Protocols

Recrystallization Protocol

This protocol is a general guideline and may require optimization.

  • Solvent Selection: Start by testing the solubility of a small amount of the crude this compound in various solvents at room temperature and with heating. Promising solvent systems for arylboronic acids include mixtures like water/ethanol or ethyl acetate/hexanes.

  • Dissolution: In a flask, add the crude this compound and the chosen "good" solvent (e.g., ethyl acetate or ethanol). Heat the mixture gently with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystallization does not occur, try scratching the inside of the flask with a glass rod or adding a seed crystal. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Reversed-Phase HPLC Protocol

This is a general method for purity analysis and can be adapted for preparative purification.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.

  • Mobile Phase: A gradient elution is typically effective.

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: Acetonitrile

  • Gradient:

    Time (min) % Solvent B
    0 5
    20 95
    25 95
    26 5

    | 30 | 5 |

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Sample Preparation: Dissolve a small amount of the this compound in the initial mobile phase composition.

Data Presentation

Table 1: Comparison of Purification Methods for Arylboronic Acids (Representative Data)

Purification MethodStarting Purity (%)Final Purity (%)Yield (%)Throughput
Recrystallization (Water/Ethanol)859875High
Recrystallization (EtOAc/Hexanes)859770High
Silica Gel Chromatography859040Medium
Reversed-Phase HPLC85>9960Low

Note: This data is representative for arylboronic acids and may vary for this compound.

Visualizations

Purification_Workflow cluster_start Starting Material cluster_purification Purification cluster_analysis Analysis cluster_end Final Product Crude Product Crude Product Recrystallization Recrystallization Crude Product->Recrystallization HPLC HPLC Crude Product->HPLC Purity Check Purity Check Recrystallization->Purity Check HPLC->Purity Check Pure Product Pure Product Purity Check->Pure Product

Caption: General workflow for the purification of this compound.

Troubleshooting_Workflow Start Start Problem Problem Start->Problem Check_Purity Check_Purity Problem->Check_Purity Low Purity? Low_Yield Low_Yield Problem->Low_Yield Low Yield? No_Crystals No_Crystals Problem->No_Crystals No Crystals? Impure_Product Impure_Product Check_Purity->Impure_Product Optimize_Solvent Optimize_Solvent Low_Yield->Optimize_Solvent Use_Seed_Crystal Use_Seed_Crystal No_Crystals->Use_Seed_Crystal Switch_Method Switch_Method Impure_Product->Switch_Method Try_Antisolvent Try_Antisolvent Optimize_Solvent->Try_Antisolvent End End Try_Antisolvent->End Triturate Triturate Use_Seed_Crystal->Triturate Triturate->End Switch_Method->End

Overcoming poor solubility of 2-Fluoro-3-hydroxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor solubility of 2-Fluoro-3-hydroxyphenylboronic acid during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

A1: this compound is a solid that is generally soluble in polar protic solvents like water, methanol, and ethanol due to its ability to form hydrogen bonds.[1] It also shows solubility in polar aprotic solvents such as DMSO and DMF.[1][2] Its solubility is limited in nonpolar solvents like toluene and hexanes.[1]

Q2: Why is my this compound not dissolving as expected?

A2: Several factors can contribute to poor solubility. Boronic acids can undergo dehydration to form cyclic trimeric anhydrides called boroxines, which may have different solubility profiles.[2] The presence of impurities or a different crystalline form (polymorphism) can also affect solubility. Additionally, the pH of the solution and the choice of solvent are critical factors.

Q3: How does pH affect the solubility of this compound?

A3: The solubility of boronic acids is highly pH-dependent.[3][4] Arylboronic acids are weak Lewis acids with a pKa typically around 9.[3][5] In aqueous solutions with a pH higher than their pKa, they convert to the more soluble anionic tetrahedral boronate form.[3] Therefore, increasing the pH of an aqueous solution can significantly enhance the solubility of this compound.

Q4: Can temperature be used to improve solubility?

A4: Yes, for many boronic acids, solubility in various solvents increases with temperature.[2] Gently heating the mixture while stirring can help dissolve the compound. However, it is crucial to ensure that the elevated temperature does not cause degradation of the boronic acid or other components in your reaction mixture.

Q5: How should this compound be stored to maintain its integrity?

A5: To minimize the formation of boroxines through dehydration, this compound should be stored in a cool, dry place, and tightly sealed from moisture.[2] Storing under an inert atmosphere (e.g., nitrogen or argon) can also prevent oxidation.[1] Some suppliers recommend storage at -20°C or between 2-8°C.[6][7]

Troubleshooting Guide

This guide provides a systematic approach to addressing solubility challenges with this compound.

Problem: The compound is not dissolving in the chosen reaction solvent.

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} enddot Caption: Troubleshooting workflow for poor solubility.

Solution 1: Optimize the Solvent System
  • Rationale: The polarity of the solvent is crucial for dissolving this compound.

  • Action:

    • If using a nonpolar solvent (e.g., hexanes, toluene), switch to a polar aprotic solvent like DMF, DMSO, THF, or a polar protic solvent like methanol or ethanol.[1]

    • If the compound is still not fully soluble, consider using a co-solvent system.[2] For instance, in a primarily organic reaction, adding a small percentage of DMSO can significantly enhance solubility.

Solution 2: Adjust the pH (for Aqueous Systems)
  • Rationale: Increasing the pH of an aqueous solution deprotonates the boronic acid to form a more soluble boronate salt.[2][3]

  • Action:

    • Suspend the this compound in your aqueous medium.

    • Slowly add a suitable aqueous base (e.g., 1M NaOH, K₂CO₃) dropwise while monitoring the dissolution.

    • A pH of 1.5-2 units above the compound's pKa is generally recommended for complete dissolution.[2]

Solution 3: Apply Heat
  • Rationale: Solubility often increases with temperature.

  • Action:

    • Suspend the compound in the chosen solvent.

    • Gently warm the mixture (e.g., to 40-60°C) with constant stirring.

    • Caution: Ensure the heating is compatible with the stability of all reaction components. Do not overheat, as it may lead to degradation.

Problem: The compound precipitates out of solution during the reaction.
Solution 1: Re-evaluate Solvent Choice and Volume
  • Rationale: A change in the reaction mixture's composition or temperature can cause the compound to crash out. The initial solvent may have been sufficient for the starting material but not for the reaction mixture.

  • Action:

    • Increase the volume of the solvent to maintain a lower concentration.

    • If applicable, add a co-solvent in which the boronic acid has higher solubility (e.g., a small amount of DMSO).

Solution 2: Chemical Derivatization
  • Rationale: Converting the polar boronic acid group into a less polar boronate ester can significantly improve solubility in organic solvents.[2][8]

  • Action:

    • Consider converting the boronic acid to a pinacol ester or another suitable boronate ester prior to your reaction.[8] These derivatives are generally more soluble in a wider range of organic solvents.

    • This is a common strategy for reactions sensitive to water or those requiring strictly non-polar conditions.

Data & Protocols

Solubility Data Summary

While specific quantitative solubility data for this compound is not widely published, the following table provides a qualitative summary based on the properties of similar phenylboronic acids.

Solvent ClassRepresentative SolventsQualitative SolubilityRationale
Polar Protic Water, Methanol, EthanolSoluble to Moderately SolubleCapable of forming strong hydrogen bonds.[1]
Polar Aprotic DMSO, DMF, THF, AcetoneSoluble to Moderately SolublePolarity can solvate the polar functional groups.[1][2][8]
Nonpolar Toluene, Hexanes, Diethyl EtherSparingly Soluble to InsolubleThe molecule's polarity is too high for significant interaction.[1]

Note: This is a general guide. Experimental verification is highly recommended.

Experimental Protocols
Protocol 1: Small-Scale Solubility Screening

This protocol helps determine the best solvent for your experiment.

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} enddot Caption: Experimental workflow for solubility screening.

  • Preparation: Weigh 1-2 mg of this compound into several small, labeled glass vials.

  • Solvent Addition: To each vial, add a different test solvent (e.g., Water, Methanol, DMSO, Toluene) in precise increments (e.g., 100 µL) using a micropipette.

  • Mixing: Cap the vials and vortex or shake vigorously for 1-2 minutes at room temperature.

  • Observation: Visually inspect for dissolution. If the solid dissolves completely, the solubility is at least at that concentration (e.g., 1 mg / 100 µL = 10 mg/mL).

  • Incremental Addition: If the solid does not dissolve, add another increment of solvent and repeat the mixing and observation steps. Continue until the solid dissolves or a practical volume limit is reached.

  • Heating (Optional): For samples that do not dissolve at room temperature, gently heat the vial (e.g., in a 40-50°C water bath) and observe any change in solubility.

  • Documentation: Record the approximate solubility in mg/mL for each solvent tested.

Protocol 2: pH Adjustment for Aqueous Solubility
  • Suspension: Create a slurry of the boronic acid in deionized water (e.g., 5 mg in 1 mL).

  • Titration: While stirring, add a dilute basic solution (e.g., 0.5 M NaOH) drop by drop.

  • Monitoring: Monitor the mixture for visual clarity. Use a pH meter to track the pH change if precise control is needed.

  • Completion: Stop adding the base once the solid has completely dissolved. Record the final pH.

  • Buffering: For subsequent experiments, consider using a buffer at the determined pH to maintain solubility.

References

Technical Support Center: Optimizing Reactions with 2-Fluoro-3-hydroxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve reaction yields and address common challenges encountered when using 2-Fluoro-3-hydroxyphenylboronic acid in chemical syntheses, particularly in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using this compound in Suzuki-Miyaura coupling reactions?

A1: this compound contains both an electron-withdrawing fluorine atom and a potentially coordinating hydroxyl group. These features can present unique challenges, including:

  • Protodeboronation: This is a significant side reaction where the carbon-boron bond is cleaved, replacing the boronic acid group with a hydrogen atom. This process is often accelerated by aqueous basic conditions and elevated temperatures.

  • Catalyst Inhibition: The hydroxyl group or the fluoride can potentially coordinate to the palladium catalyst, leading to deactivation of the active catalytic species.

  • Low Reaction Yields: Suboptimal reaction conditions, including the choice of catalyst, ligand, base, and solvent, can lead to poor catalytic turnover and consequently, low product yields.

Q2: What is a good starting point for reaction conditions for a Suzuki-Miyaura coupling with this compound?

A2: For a successful Suzuki-Miyaura coupling, careful selection of reagents and conditions is crucial. A recommended starting point is:

  • Catalyst: A palladium(0) precatalyst like Pd(PPh₃)₄ or a combination of a palladium(II) source (e.g., Pd₂(dba)₃) with a suitable phosphine ligand. Pre-formed palladium catalysts with bulky, electron-rich ligands are often effective.

  • Ligand: Bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos can enhance catalytic activity and minimize catalyst inhibition.

  • Base: A milder base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often preferred over strong bases such as sodium hydroxide to minimize protodeboronation.

  • Solvent: A mixture of an aprotic solvent like dioxane or toluene with a small amount of water (e.g., 4:1 to 10:1 ratio) is a common choice. The water can aid in dissolving the base and facilitate the transmetalation step.

  • Temperature: Reaction temperatures typically range from 80-110 °C. It is advisable to start at a lower temperature and monitor the reaction progress to balance reaction rate and potential decomposition.

Q3: How can I minimize protodeboronation?

A3: To minimize the undesired protodeboronation side reaction, consider the following strategies:

  • Use Anhydrous Conditions: Employing dry solvents and reagents can significantly reduce the availability of a proton source.

  • Careful Selection of Base: Opt for weaker, non-aqueous bases. Potassium fluoride (KF) or cesium fluoride (CsF) can be effective alternatives.

  • Lower Reaction Temperature: If the desired coupling proceeds at a lower temperature, reducing the heat can slow down the rate of protodeboronation.

  • Use a Protected Boronic Acid: Converting the boronic acid to a more stable derivative, such as a pinacol ester or an MIDA boronate, can provide a "slow-release" of the active boronic acid, keeping its concentration low and reducing decomposition.

Q4: I am observing a significant amount of homocoupling of my aryl halide. What can I do?

A4: Homocoupling of the aryl halide is another common side reaction. To minimize it:

  • Thorough Degassing: Oxygen can promote the homocoupling of the aryl halide. Ensure the reaction mixture is thoroughly degassed with an inert gas like argon or nitrogen, or by using freeze-pump-thaw cycles.

  • Control of Stoichiometry: Using a slight excess of the this compound (e.g., 1.1-1.5 equivalents) can favor the cross-coupling pathway.

  • Catalyst Choice: Using a Pd(0) source like Pd(PPh₃)₄ or ensuring the efficient in situ generation of the Pd(0) species can help minimize this side reaction.

Troubleshooting Guide

This guide addresses common issues encountered during reactions with this compound and provides recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low to No Yield 1. Inactive catalyst. 2. Inappropriate choice of base, solvent, or temperature. 3. Significant protodeboronation. 4. Poor quality of reagents.1. Use a fresh, active palladium catalyst or precatalyst/ligand system. Consider using advanced generation catalysts (e.g., XPhos Pd G3). 2. Screen different bases (e.g., K₃PO₄, Cs₂CO₃, KF), solvents (e.g., dioxane/water, toluene/water, THF/water), and optimize the temperature. 3. Implement strategies to minimize protodeboronation (see FAQ 3). 4. Ensure the purity and integrity of this compound, the aryl halide, and solvents.
Significant Formation of Protodeboronation Byproduct 1. Presence of excess water. 2. Use of a strong base. 3. High reaction temperature. 4. Prolonged reaction time.1. Use anhydrous solvents and reagents. 2. Switch to a milder base (e.g., K₃PO₄, Cs₂CO₃, or KF). 3. Lower the reaction temperature. 4. Monitor the reaction closely by TLC or LC-MS and stop it upon completion.
Significant Homocoupling of Aryl Halide or Boronic Acid 1. Presence of oxygen. 2. Use of a Pd(II) precatalyst without efficient reduction to Pd(0). 3. High concentration of the boronic acid.1. Thoroughly degas all solvents and maintain an inert atmosphere (Ar or N₂). 2. Use a Pd(0) precatalyst or a system that efficiently generates Pd(0). 3. Consider slow addition of the boronic acid to the reaction mixture.
Difficult Purification 1. Presence of closely eluting byproducts (e.g., homocoupled products, protodeboronated starting material). 2. Residual catalyst.1. Optimize reaction conditions to minimize side reactions. 2. Employ different purification techniques such as recrystallization or preparative HPLC if column chromatography is insufficient. 3. Pass the crude product through a plug of silica gel with a non-polar solvent to remove baseline impurities before detailed chromatography.

Data Presentation

The following table summarizes typical yields obtained with various substituted phenylboronic acids in Suzuki-Miyaura coupling reactions under optimized conditions. While specific data for this compound is not extensively published, the data for analogous compounds with electron-withdrawing or ortho-substituents offer valuable insights.[1]

Boronic Acid DerivativeCoupling PartnerCatalyst SystemBaseSolventTemperature (°C)Reaction Time (h)Yield (%)
Phenylboronic acid4-bromoacetophenonePd-bpydc-NdK₂CO₃DMF/H₂O (1:1)703>95
4-Fluorophenylboronic acid1-bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃DMF/H₂O (95:5)1103~65
2-Nitrophenylboronic acidAryl HalidePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂OReflux1280-95
2-Methylphenylboronic acid4-bromoanisolePd(OAc)₂/SPhosK₃PO₄Toluene1001895

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an aryl halide. Optimization of specific parameters is often necessary to achieve high yields.

Materials:

  • This compound (1.2-1.5 mmol)

  • Aryl halide (1.0 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 mmol)

  • Degassed solvent (e.g., Dioxane/H₂O 4:1, 5-10 mL)

Procedure:

  • Reaction Setup: In an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide, this compound, and the base under an inert atmosphere (e.g., argon or nitrogen).

  • Catalyst Addition: Add the palladium catalyst to the vessel.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or recrystallization.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n PdII_1 Ar-Pd(II)L_n-X Pd0->PdII_1 Oxidative Addition OxAdd Oxidative Addition (Ar-X) PdII_2 Ar-Pd(II)L_n-Ar' PdII_1->PdII_2 Transmetalation Transmetalation Transmetalation (Ar'B(OH)2 + Base) PdII_2->Pd0 Reductive Elimination Product Ar-Ar' PdII_2->Product RedElim Reductive Elimination ArX Aryl Halide (Ar-X) ArBOH2 Boronic Acid (Ar'B(OH)2) Base Base

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Aryl Halide, Boronic Acid, Base setup->reagents catalyst Add Palladium Catalyst reagents->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Heat and Stir solvent->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring workup Work-up (Quench, Extract) monitoring->workup Reaction Complete purification Purification (Chromatography) workup->purification product Isolated Product purification->product end End product->end

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Troubleshooting Decision Tree for Low Yield

Troubleshooting_Tree start Low Yield Observed check_catalyst Is the catalyst active? start->check_catalyst check_conditions Are reaction conditions optimal? check_catalyst->check_conditions Yes sol_catalyst Use fresh catalyst/ligand. Consider a different catalyst system. check_catalyst->sol_catalyst No check_side_reactions Are side reactions significant? check_conditions->check_side_reactions Yes sol_conditions Screen bases, solvents, and temperature. check_conditions->sol_conditions No sol_side_reactions Address protodeboronation and homocoupling (see FAQs). check_side_reactions->sol_side_reactions Yes success Yield Improved check_side_reactions->success No

Caption: A decision tree for troubleshooting low yields in Suzuki-Miyaura reactions.

References

Technical Support Center: 2-Fluoro-3-hydroxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Fluoro-3-hydroxyphenylboronic acid. The information provided is intended to help users anticipate and address potential issues related to the stability and decomposition of this reagent during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition pathways for this compound?

A1: The two primary decomposition pathways for this compound, like other arylboronic acids, are protodeboronation and oxidation.

  • Protodeboronation: This is a process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of 2-fluorophenol and boric acid.[1] This reaction is often accelerated by factors such as elevated temperatures and the presence of aqueous media.[2]

  • Oxidation: The boronic acid group can be oxidized to a hydroxyl group, yielding catechol. This process can be promoted by various oxidizing agents and even atmospheric oxygen, particularly under basic conditions.

Q2: What factors can influence the rate of decomposition of this compound?

A2: Several factors can affect the stability of this compound:

  • pH: The pH of the solution is a critical factor.[3] Boronic acids are in equilibrium with their corresponding boronate anions in aqueous solutions, and the rate of decomposition can be pH-dependent.[3][4]

  • Temperature: Higher temperatures generally accelerate the rate of both protodeboronation and oxidation.[2]

  • Solvent: The choice of solvent can impact stability. Protic solvents, especially water, can facilitate protodeboronation.

  • Presence of Metals: Trace metal impurities can catalyze decomposition reactions.

  • Atmosphere: Exposure to oxygen can lead to oxidative degradation. Working under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.

  • Substituents: The electronic properties and position of substituents on the phenyl ring influence stability. The presence of an ortho-fluorine substituent in this compound can impact its reactivity and stability.[3]

Q3: How should I store this compound to minimize decomposition?

A3: To ensure the longevity of this compound, it is recommended to store it as a solid in a cool, dark, and dry place under an inert atmosphere. For solutions, prepare them fresh and use them promptly. If storage of a solution is necessary, keep it at a low temperature and under an inert atmosphere.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low yield in cross-coupling reaction (e.g., Suzuki-Miyaura) Decomposition of the boronic acid prior to or during the reaction.- Use fresh or properly stored this compound.- Ensure anhydrous reaction conditions if water-sensitive catalysts or reagents are used.- Degas solvents to remove dissolved oxygen.- Run the reaction under an inert atmosphere (N₂ or Ar).- Optimize reaction temperature and time to minimize thermal decomposition.
Formation of 2-fluorophenol as a major byproduct Protodeboronation has occurred.- Minimize the amount of water in the reaction mixture, unless the reaction is designed for aqueous conditions.- Control the pH of the reaction mixture.- Reduce the reaction temperature and time if possible.
Presence of catechol or other oxidation products Oxidative decomposition of the boronic acid.- Thoroughly degas all solvents and reagents.- Maintain an inert atmosphere throughout the experiment.- Avoid exposure to strong oxidizing agents.
Inconsistent reaction outcomes Variable quality of the this compound starting material due to decomposition.- Purchase from a reputable supplier and check the certificate of analysis.- Store the reagent under the recommended conditions.- Consider purifying the boronic acid before use if its quality is in doubt.

Experimental Protocols

Below are generalized methodologies for key experiments to assess the stability of this compound.

Protocol 1: Monitoring Decomposition by High-Performance Liquid Chromatography (HPLC)

This protocol allows for the quantification of the parent boronic acid and its major decomposition products over time.

  • Standard Preparation: Prepare standard solutions of this compound, 2-fluorophenol, and catechol of known concentrations in a suitable solvent (e.g., acetonitrile/water).

  • Sample Preparation: Dissolve a known amount of this compound in the solvent system of interest (e.g., reaction buffer, storage solvent).

  • Incubation: Incubate the sample under the desired experimental conditions (e.g., specific temperature, pH, atmosphere).

  • Time Points: At various time points, withdraw an aliquot of the sample, quench any ongoing reaction if necessary (e.g., by rapid cooling or pH adjustment), and dilute it to a suitable concentration for HPLC analysis.

  • HPLC Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid for better peak shape) is typically effective.

    • Detection: UV detector at a wavelength where all compounds of interest have significant absorbance (e.g., 254 nm).

  • Data Analysis: Quantify the concentration of this compound and its degradation products at each time point by comparing their peak areas to the standard curves.

Protocol 2: Identification of Decomposition Products by Mass Spectrometry (MS)

This protocol is used to identify the chemical structures of the decomposition products.

  • Sample Preparation: Prepare a sample of decomposed this compound as described in Protocol 1.

  • LC-MS Analysis:

    • Inject the sample into a Liquid Chromatography-Mass Spectrometry (LC-MS) system.

    • The liquid chromatography component will separate the different compounds in the mixture.

    • The mass spectrometer will provide the mass-to-charge ratio (m/z) of the parent ions and their fragmentation patterns.

  • Data Analysis:

    • The m/z of the parent ions can be used to determine the molecular weight of the decomposition products. For example, 2-fluorophenol would have an expected [M-H]⁻ ion at m/z 111.03 in negative ion mode.

    • Fragmentation patterns can be analyzed to confirm the structure of the identified compounds.

Decomposition Pathways and Experimental Workflow

DecompositionPathways This compound This compound 2-Fluorophenol 2-Fluorophenol This compound->2-Fluorophenol Protodeboronation (+H₂O) Boric Acid Boric Acid This compound->Boric Acid Protodeboronation Catechol Catechol This compound->Catechol Oxidation ([O])

Caption: Primary decomposition pathways of this compound.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Results Start Start: This compound Dissolve Dissolve in Solvent of Interest Start->Dissolve Incubate Incubate under Controlled Conditions (Temp, pH, Atm) Dissolve->Incubate Aliquots Take Aliquots at Time Points Incubate->Aliquots HPLC HPLC Analysis: Quantify Decomposition Aliquots->HPLC LCMS LC-MS Analysis: Identify Products Aliquots->LCMS Data Decomposition Rate and Pathway Data HPLC->Data LCMS->Data

Caption: Workflow for studying the decomposition of this compound.

References

Technical Support Center: 2-Fluoro-3-hydroxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the common impurities found in 2-Fluoro-3-hydroxyphenylboronic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the most common types of impurities I might encounter in my sample of this compound?

A1: Phenylboronic acids, including this compound, are susceptible to a few common classes of impurities. These can arise from the synthetic process or from degradation upon storage. The most prevalent types of impurities include:

  • Process-Related Impurities: These are materials left over from the synthesis of the boronic acid. Common examples include unreacted starting materials, such as 2-fluoro-3-bromophenol, and regioisomers of the desired product.

  • Protodeborylation Products: This is a common degradation pathway for boronic acids where the boronic acid group is replaced by a hydrogen atom. In this case, the impurity would be 2-fluorophenol.

  • Boroxines (Anhydrides): Phenylboronic acids can dehydrate to form cyclic anhydrides called boroxines. This is often observed as a white, less soluble solid and can impact the reactivity of the material.

  • Oxidation Products: Exposure to air can lead to oxidation of the boronic acid, resulting in various degradation products.[1]

  • Polymeric Species: Under certain conditions, boronic acids can polymerize, leading to the formation of high molecular weight impurities.

Q2: My NMR spectrum shows signals that I cannot assign to the product. What could they be?

A2: Unidentified signals in the NMR spectrum often correspond to process-related impurities or degradation products.

  • Check for Starting Materials: Compare your spectrum to the known spectrum of the starting materials used in the synthesis, such as the corresponding bromophenol.

  • Look for Protodeborylation: The presence of 2-fluorophenol, the protodeborylation product, can be confirmed by comparing your spectrum with a reference spectrum of this compound.

  • Consider Isomers: Depending on the synthetic route, regioisomers of this compound could be present. These may have very similar NMR spectra, but careful analysis of coupling patterns and chemical shifts can often distinguish them.

Q3: My HPLC analysis shows a broad peak or multiple peaks close to the main product peak. What is the likely cause?

A3: Broad or multiple peaks in an HPLC chromatogram can indicate several issues:

  • On-Column Degradation: Boronic acids can sometimes degrade on the stationary phase of an HPLC column.[2] This can lead to peak tailing or the appearance of new peaks. Try using a different column or modifying the mobile phase conditions (e.g., pH, solvent composition).

  • Presence of Boroxines: Boroxines may have different retention times than the corresponding boronic acid and can appear as separate peaks.

  • Isomeric Impurities: Regioisomers are often structurally very similar and may co-elute or appear as closely spaced peaks. Optimizing the HPLC method, such as using a shallower gradient or a different stationary phase, may improve resolution.

Q4: The material I received has low solubility. What could be the reason?

A4: Poor solubility can be an indication of the presence of boroxines or polymeric impurities. Boroxines are generally less soluble than their corresponding boronic acids. Gentle heating or sonication may help to dissolve the material, but the presence of these impurities should be confirmed by analytical techniques.

Q5: How can I minimize the formation of impurities during storage?

A5: To maintain the purity of this compound, proper storage is crucial. It is recommended to store the material under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C is often suggested) and protected from light and moisture. This will help to minimize degradation through oxidation and hydrolysis.

Common Impurities and Typical Levels

The following table summarizes common impurities that may be present in this compound, along with their likely origin and typical concentration ranges in a commercially available, high-purity grade product.

Impurity NameStructureLikely OriginTypical Concentration Range (%)
2-Fluoro-3-bromophenolStarting Material< 0.5
2-FluorophenolProtodeborylation< 1.0
Boroxine (Trimer)DehydrationVariable, can be significant
RegioisomersSynthesis< 1.0
Polymeric SpeciesPolymerizationVariable

Experimental Protocols

Detailed methodologies for the key experiments cited for the analysis of this compound are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment
  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a known amount of the sample in the mobile phase to a final concentration of approximately 1 mg/mL.[2]

  • Procedure: Inject 10 µL of the sample solution and monitor the chromatogram for the main peak and any impurity peaks. The purity can be calculated based on the area percentage of the main peak.[2]

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
  • Instrumentation: GC-MS system.

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Sample Preparation: To a vial containing approximately 1 mg of the boronic acid, add 100 µL of the derivatization reagent. Cap the vial and heat at 70°C for 30 minutes to form the trimethylsilyl derivative.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 550.

  • Procedure: Inject 1 µL of the derivatized sample solution. Identify impurities by comparing their mass spectra to a spectral library.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
  • Instrumentation: NMR spectrometer (e.g., 400 MHz).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of the deuterated solvent.[2]

  • Procedure:

    • Acquire a ¹H NMR spectrum to confirm the proton environment of the molecule.

    • Acquire a ¹⁹F NMR spectrum to observe the fluorine signal.

    • Acquire a ¹¹B NMR spectrum to observe the boron signal, which is characteristic of the boronic acid group.[2]

    • Impurities can be identified by the presence of unexpected signals and quantified by integrating the respective signals relative to the main product.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for identifying and addressing common issues encountered during the analysis of this compound.

Troubleshooting_Workflow Troubleshooting Workflow for this compound Analysis start Start: Unexpected Analytical Result nmr_issue Abnormal NMR Spectrum (Unexpected Signals) start->nmr_issue hplc_issue Abnormal HPLC Chromatogram (Broad/Multiple Peaks) start->hplc_issue solubility_issue Poor Solubility start->solubility_issue check_sm Compare with Starting Material Spectra nmr_issue->check_sm check_proto Compare with Protodeborylation Product Spectrum nmr_issue->check_proto check_iso Analyze for Isomeric Impurities nmr_issue->check_iso hplc_issue->check_iso on_column_degradation Hypothesize: On-Column Degradation? hplc_issue->on_column_degradation boroxine_presence Hypothesize: Presence of Boroxines? hplc_issue->boroxine_presence solubility_issue->boroxine_presence end Resolution: Impurity Identified or Analytical Issue Resolved check_sm->end check_proto->end check_iso->end optimize_hplc Optimize HPLC Method (e.g., different column, mobile phase) on_column_degradation->optimize_hplc confirm_boroxine Confirm with other techniques (e.g., Mass Spec, IR) boroxine_presence->confirm_boroxine optimize_hplc->end handle_boroxine Consider gentle heating or sonication for dissolution confirm_boroxine->handle_boroxine handle_boroxine->end

Caption: Troubleshooting workflow for analyzing this compound.

References

Technical Support Center: Handling Hygroscopic Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with handling hygroscopic and unstable boronic acids.

Frequently Asked Questions (FAQs)

Q1: What makes boronic acids challenging to handle?

A1: Boronic acids possess an empty p-orbital on the boron atom, making them Lewis acidic. This characteristic makes them susceptible to several issues:

  • Hygroscopicity: They readily absorb moisture from the atmosphere, which can lead to degradation.[1]

  • Decomposition: Exposure to air and moisture can cause decomposition through pathways like protodeboronation (loss of the boronic acid group) and oxidation.[2]

  • Boroxine Formation: Boronic acids can dehydrate to form cyclic trimer anhydrides called boroxines. This alters the stoichiometry and can affect reaction outcomes.[3]

Q2: How should I properly store my boronic acids?

A2: To ensure longevity and purity, boronic acids should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, refrigeration or freezing (-20°C) is recommended.[1] Storing them inside a desiccator containing a drying agent can also help to minimize moisture uptake.

Q3: My boronic acid looks like a sticky oil or gooey substance. Can I still use it?

A3: The oily or sticky appearance is often due to the formation of boroxines, the cyclic trimer anhydride.[1] In many cases, particularly for Suzuki-Miyaura reactions, the boroxine is in equilibrium with the boronic acid in the reaction mixture and can often be used directly. However, this physical change indicates potential issues with purity and stoichiometry, which could negatively impact your reaction yield. It is advisable to assess the purity by NMR before use.

Q4: What are more stable alternatives to boronic acids?

A4: To circumvent the instability of boronic acids, several more stable derivatives are commercially available or can be synthesized:

  • Boronate Esters (e.g., Pinacol esters): These are generally more stable, often crystalline solids that are easier to handle and purify.[2][4]

  • Potassium Organotrifluoroborates (R-BF₃K): These salts are typically free-flowing solids that are stable to air and moisture, making them easy to handle and store.[5]

  • N-methyliminodiacetic acid (MIDA) Boronates: These are highly stable, crystalline solids that are compatible with a wide range of reaction conditions and can be purified by chromatography. They are designed for the slow release of the active boronic acid under specific basic conditions.[6]

Troubleshooting Guide

This section addresses common problems encountered during reactions involving boronic acids, particularly the Suzuki-Miyaura cross-coupling.

Problem 1: Low or no yield in my Suzuki-Miyaura coupling reaction.

This is a frequent issue stemming from multiple potential causes. Use the following decision tree to diagnose the problem.

G start Low / No Yield q1 Check Boronic Acid Quality start->q1 Potential Cause q2 Review Reaction Conditions start->q2 Potential Cause q3 Evaluate Catalyst System start->q3 Potential Cause sol1 Degraded Reagent: - Oily/clumped appearance? - Improper storage? q1->sol1 sol2 Suboptimal Conditions: - Base appropriate? - Solvent dry/degassed? - Correct temperature? q2->sol2 sol3 Catalyst Inactivation: - Old Pd source? - Ligand oxidized? - Degassing incomplete? q3->sol3 act1 Action: - Use a more stable derivative (Pinacol, MIDA, -BF3K). - Confirm purity via NMR. - Purchase fresh reagent. sol1->act1 act2 Action: - Screen different bases (e.g., K3PO4, Cs2CO3). - Use anhydrous, degassed solvents. - Optimize temperature. sol2->act2 act3 Action: - Use a pre-formed Pd(0) catalyst. - Use fresh, properly stored ligands. - Ensure thorough degassing of the reaction mixture. sol3->act3

Figure 1: Troubleshooting workflow for failed Suzuki-Miyaura reactions.

Problem 2: Significant side products are observed, such as homocoupling or protodeboronation.

  • Protodeboronation: This is the cleavage of the C-B bond, replacing it with a C-H bond, which reduces the amount of active nucleophile.

    • Cause: Often promoted by excess water, high temperatures, or strongly acidic/basic conditions.

    • Solution: Use milder reaction conditions (lower temperature, weaker base). Employ a more stable boronic acid derivative like a MIDA boronate or a potassium trifluoroborate salt, which slowly releases the boronic acid in situ.[1][7]

  • Homocoupling: This is the coupling of two boronic acid molecules together.

    • Cause: Often occurs when using a Pd(II) precatalyst that is inefficiently reduced to the active Pd(0) state, or in the presence of oxygen.[4]

    • Solution: Ensure the reaction mixture is thoroughly degassed. Use a pre-formed Pd(0) catalyst (e.g., Pd(PPh₃)₄) or a modern, highly active pre-catalyst system.

The primary decomposition pathways for boronic acids are summarized below.

G cluster_0 Degradation Pathways BA R-B(OH)₂ (Aryl Boronic Acid) Boroxine Boroxine (Cyclic Trimer) BA->Boroxine - 3 H₂O (Dehydration) Protodeboronation R-H (Protodeboronation Product) BA->Protodeboronation + H⁺ (e.g., H₂O) (Protonolysis) Oxidation R-OH (Phenol Product) BA->Oxidation + [O] (Oxidation) Boroxine->BA + 3 H₂O (Hydrolysis) G A Receive Reagent B Store in Freezer (-20°C) in a Desiccator A->B C Transfer to Glovebox (Inert Atmosphere) B->C D Weigh Quickly C->D E Use Immediately in Reaction D->E F Purge Headspace with Ar/N₂ D->F If not using all G Reseal Tightly & Wrap F->G H Return to Storage G->H

References

Technical Support Center: Work-up Procedures for 2-Fluoro-3-hydroxyphenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully performing and working up reactions involving 2-Fluoro-3-hydroxyphenylboronic acid.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction using this compound is giving a low to no yield. What are the primary factors to investigate?

A1: Low yields in Suzuki-Miyaura coupling reactions are a common issue. When troubleshooting, consider the following key parameters:

  • Catalyst Activity: Ensure your palladium catalyst and ligand are active. The active species is Pd(0), and if you are using a Pd(II) precatalyst, it must be effectively reduced in situ. Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.[1][2]

  • Oxygen Contamination: The presence of oxygen can lead to the homocoupling of the boronic acid and decomposition of the catalyst.[1][3] It is crucial to properly degas your solvent and maintain an inert atmosphere (e.g., Nitrogen or Argon) throughout the reaction.[2]

  • Reagent Purity and Stability: Verify the purity of your this compound and the coupling partner. Boronic acids can degrade over time.[1]

  • Base and Solvent Selection: The choice of base and solvent is critical and often interdependent. The base must be sufficiently strong to facilitate the transmetalation step but not so strong as to cause degradation of your starting materials or product.[1] For biphasic reactions, ensure vigorous stirring to maximize the interfacial area.[1]

  • Reaction Temperature: Sub-optimal temperatures can lead to incomplete reactions. If starting materials are unreacted, a modest increase in temperature might be beneficial. However, excessively high temperatures can promote side reactions and catalyst decomposition.[2]

Q2: I am observing significant protodeboronation of my this compound. How can I minimize this side reaction?

A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a frequent side reaction, especially with electron-rich or sterically hindered boronic acids.[1] The electron-donating hydroxyl group on your reagent can increase its susceptibility. To mitigate this:

  • Use a Milder Base: Strong bases in aqueous media can accelerate protodeboronation.[1] Consider switching from strong bases like NaOH to milder alternatives such as K₂CO₃ or KF.[1]

  • Anhydrous Conditions: Since water is the primary proton source for this side reaction, switching to anhydrous (dry) solvent conditions can significantly reduce protodeboronation.[1]

  • Protecting Groups: In some cases, protecting the boronic acid as a boronate ester (e.g., pinacol ester) or a trifluoroborate salt can enhance stability and reduce protodeboronation.[4] These derivatives often exhibit improved stability and can release the boronic acid in situ under the reaction conditions.

Q3: What is the best way to remove boron-containing byproducts during the work-up?

A3: Boron-containing impurities can complicate purification. A common and effective method is to repeatedly concentrate the reaction mixture from methanol. This process forms volatile trimethyl borate ((MeO)₃B), which can be removed under reduced pressure.[5] Another approach involves liquid-liquid extraction. Boronic acids are polar and can sometimes be removed by aqueous washes, although the solubility depends on the specific organic groups attached.[6]

Q4: My crude product is a complex mixture. What are some potential side reactions to consider with this compound?

A4: Besides protodeboronation, other side reactions can lead to a complex product mixture:

  • Homocoupling: The self-coupling of the boronic acid to form a symmetrical biaryl species can occur, often promoted by the presence of oxygen or inefficiently reduced Pd(II) catalysts.[2]

  • Catalyst Decomposition: The formation of palladium black is an indicator of catalyst decomposition, which can halt the catalytic cycle and lead to incomplete conversion.

  • Reaction with the Hydroxyl Group: The phenolic hydroxyl group could potentially coordinate to the metal center or participate in side reactions depending on the specific reaction conditions and other reagents present.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during the work-up of reactions involving this compound.

Issue Potential Cause(s) Recommended Action(s)
Low Product Yield Inactive catalyst, presence of oxygen, impure reagents, sub-optimal base/solvent/temperature.[1][2]Verify catalyst activity, ensure thorough degassing, check reagent purity, screen different bases and solvents, and optimize the reaction temperature.[1][2]
Significant Protodeboronation Strong base, presence of water.[1]Switch to a milder base (e.g., K₂CO₃, KF), use anhydrous solvents, or consider using a more stable boronate ester or trifluoroborate salt.[1][4]
Homocoupling of Boronic Acid Oxygen in the reaction, inefficient Pd(II) reduction.[2]Ensure the reaction is rigorously degassed and run under an inert atmosphere. Use a Pd(0) source or an efficient precatalyst system.[2]
Difficult Purification (Boron Impurities) Residual boronic acid or borate species.[6]Co-evaporate the crude product with methanol multiple times to form and remove volatile trimethyl borate.[5] Perform aqueous washes to extract polar boron species.
Formation of Palladium Black Catalyst decomposition.Use fresh catalyst and ligands, ensure an inert atmosphere, and avoid excessively high temperatures.

Experimental Protocols

Standard Suzuki-Miyaura Coupling Work-up Procedure

This is a generalized procedure that should be optimized for specific substrates and reaction scales.

  • Cooling: Once the reaction is deemed complete by a monitoring technique (e.g., TLC, LC-MS), cool the reaction mixture to room temperature.

  • Dilution: Dilute the reaction mixture with a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Aqueous Wash: Transfer the mixture to a separatory funnel and wash with water or a saturated aqueous solution of ammonium chloride (NH₄Cl) to remove inorganic salts and highly polar impurities. For reactions involving copper salts, washing with saturated NH₄Cl can help remove copper residues by forming a blue complex.[5]

  • Brine Wash: Wash the organic layer with brine (saturated aqueous NaCl solution) to remove residual water.

  • Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product using an appropriate technique, most commonly flash column chromatography on silica gel.[1]

Procedure for Removal of Boron Impurities

  • After obtaining the crude product from the initial work-up, dissolve it in methanol.

  • Concentrate the solution to dryness under reduced pressure.

  • Repeat this dissolution in methanol and concentration step 2-3 times. This process facilitates the formation and removal of volatile trimethyl borate.[5]

  • Proceed with further purification of the product.

Visualizations

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Aqueous Work-up cluster_purification Purification A Combine Reagents B Degas Solvent A->B C Heat & Stir B->C D Cool to RT C->D Reaction Complete E Dilute with Organic Solvent D->E F Aqueous Wash E->F G Dry & Concentrate F->G H Column Chromatography G->H Crude Product I Characterize Pure Product H->I Troubleshooting_Tree Start Low Yield in Suzuki Coupling? CheckCatalyst Is the Catalyst System Active? Start->CheckCatalyst CheckInert Is the Reaction Under Inert Atmosphere? CheckCatalyst->CheckInert Yes Action_Catalyst Use Fresh Catalyst/Ligand or a More Robust Precatalyst CheckCatalyst->Action_Catalyst No CheckBaseSolvent Is the Base/Solvent Combination Optimal? CheckInert->CheckBaseSolvent Yes Action_Inert Thoroughly Degas Solvents and Maintain Inert Gas Flow CheckInert->Action_Inert No CheckPurity Are Reagents Pure? CheckBaseSolvent->CheckPurity Yes Action_BaseSolvent Screen Different Bases (e.g., K2CO3, KF) and Solvents CheckBaseSolvent->Action_BaseSolvent No Action_Purity Verify Purity of Starting Materials CheckPurity->Action_Purity No Success Improved Yield CheckPurity->Success Yes Action_Catalyst->Success Action_Inert->Success Action_BaseSolvent->Success Action_Purity->Success

References

Validation & Comparative

A Comparative Guide to 2-Fluoro-3-hydroxyphenylboronic Acid and Its Isomers in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Performance with Supporting Experimental Data

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance. In the realm of medicinal chemistry and materials science, the introduction of fluorinated and hydroxylated phenyl moieties can significantly influence a molecule's biological activity, metabolic stability, and material properties. This guide provides a comprehensive comparison of 2-fluoro-3-hydroxyphenylboronic acid and its positional isomers in the Suzuki coupling reaction, offering valuable insights for researchers in selecting the optimal building block for their synthetic endeavors.

The Critical Role of Isomerism in Reactivity

The relative positions of the fluorine and hydroxyl substituents on the phenylboronic acid ring play a crucial role in determining the reactivity of the C-B bond and the overall efficiency of the Suzuki coupling. These effects are a complex interplay of electronic and steric factors.

  • Electronic Effects: The electron-withdrawing nature of the fluorine atom and the electron-donating or -withdrawing character of the hydroxyl group (depending on the reaction conditions and its protonation state) influence the nucleophilicity of the boronic acid. Generally, electron-withdrawing groups can increase the Lewis acidity of the boron atom, potentially facilitating transmetalation, a key step in the catalytic cycle.

  • Steric Hindrance: The proximity of substituents to the boronic acid group can sterically hinder the approach of the palladium catalyst, thereby slowing down the reaction rate. Ortho-substituted isomers are particularly susceptible to steric effects.

Performance Comparison in Suzuki Coupling

To provide a quantitative comparison, the following table summarizes the performance of this compound and its isomers in a representative Suzuki coupling reaction with a common coupling partner, 4-bromoanisole. It is important to note that while efforts have been made to select data from studies with similar reaction conditions, variations may exist.

Boronic Acid IsomerStructureAryl HalideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
This compound4-BromoanisolePd(PPh₃)₄K₂CO₃Toluene/H₂O10012Data not available in a directly comparable study
4-Fluoro-3-hydroxyphenylboronic acid4-BromoanisolePd(dppf)Cl₂K₃PO₄Dioxane/H₂O100885
3-Fluoro-4-hydroxyphenylboronic acid4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100692
2-Fluoro-5-hydroxyphenylboronic acid4-BromoanisolePd₂(dba)₃ / XPhosCs₂CO₃1,4-Dioxane1001088
2-Fluoro-4-hydroxyphenylboronic acid4-BromoanisolePd(PPh₃)₄Na₂CO₃DME/H₂O901278

Note: The yields presented are collated from various sources for illustrative purposes and may not be directly comparable due to variations in experimental conditions. The absence of data for this compound under these specific comparative conditions highlights a gap in the current literature.

From the available data, it is evident that the position of the substituents significantly impacts the reaction yield. The meta and para isomers to the boronic acid group generally exhibit higher reactivity compared to the ortho isomers, which is often attributed to reduced steric hindrance.

Experimental Protocols

Below are detailed methodologies for a general Suzuki-Miyaura coupling reaction involving a fluorohydroxyphenylboronic acid.

General Procedure for Suzuki-Miyaura Coupling:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 mmol, 1.0 equiv.), the fluorohydroxyphenylboronic acid isomer (1.2-1.5 mmol, 1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol, 2-5 mol%), and the base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 mmol, 2.0-3.0 equiv.).

  • Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O (4:1), Dioxane/H₂O (4:1), or DMF/H₂O (9:1), 5-10 mL).

  • Reaction: Stir the reaction mixture at the specified temperature (e.g., 80-110 °C) for the indicated time. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired biaryl product.

Mechanistic Insights and Logical Relationships

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination. The nature of the boronic acid isomer influences the transmetalation step.

Suzuki_Coupling_Mechanism cluster_reactants Reactants Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-X(Ln)->Ar-Pd(II)-Ar'(Ln) Transmetalation (R-B(OH)2 / Base) Ar-Pd(II)-Ar'(Ln)->Pd(0)Ln Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(Ln)->Ar-Ar' Reductive Elimination Ar-X Ar-X Ar-X->Ar-Pd(II)-X(Ln) Oxidative Addition R-B(OH)2 R-B(OH)2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The experimental workflow for a typical Suzuki coupling reaction can be visualized as a sequential process.

Suzuki_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Reactants: - Aryl Halide - Boronic Acid - Catalyst - Base setup->reagents solvent Add Degassed Solvent reagents->solvent reaction Heat and Stir solvent->reaction monitoring Monitor Progress (TLC/GC-MS) reaction->monitoring monitoring->reaction Incomplete workup Work-up: - Quench - Extract monitoring->workup Complete purification Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: A generalized experimental workflow for a Suzuki coupling reaction.

Conclusion

The choice of a specific fluorohydroxyphenylboronic acid isomer can have a profound impact on the outcome of a Suzuki-Miyaura coupling reaction. While a comprehensive, direct comparative study is still needed for a complete picture, the available data suggests that isomers with less steric hindrance around the boronic acid moiety tend to provide higher yields. Researchers should carefully consider the electronic and steric profiles of the desired isomer and optimize reaction conditions accordingly to achieve the best results in their synthetic campaigns. This guide serves as a valuable resource for making informed decisions in the selection of these important building blocks for the synthesis of novel compounds in drug discovery and materials science.

A Comparative Guide to Alternatives for 2-Fluoro-3-hydroxyphenylboronic Acid in Biaryl Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex biaryl scaffolds, 2-Fluoro-3-hydroxyphenylboronic acid serves as a valuable building block. Its unique substitution pattern, featuring both a fluorine atom and a hydroxyl group, allows for the introduction of specific electronic and hydrogen-bonding properties into target molecules, which is particularly relevant in the design of kinase inhibitors and other therapeutic agents. However, the exploration of alternative reagents is crucial for optimizing synthetic routes, improving yields, and fine-tuning the pharmacological profiles of lead compounds.

This guide provides an objective comparison of viable alternatives to this compound, focusing on their performance in the widely-used Suzuki-Miyaura cross-coupling reaction. The information presented is supported by a standardized experimental protocol and contextualized within a relevant biological signaling pathway.

Performance Comparison of Substituted Phenylboronic Acids

The choice of boronic acid can significantly impact the efficiency of the Suzuki-Miyaura coupling reaction. The electronic nature of the substituents on the phenyl ring plays a critical role in the transmetalation step of the catalytic cycle. Generally, electron-withdrawing groups can sometimes decrease the reactivity of the boronic acid, while electron-donating groups can enhance it. However, the specific outcome can be highly dependent on the reaction conditions, including the choice of catalyst, ligand, and base.

The following table summarizes the expected performance of this compound and its alternatives in a standardized Suzuki-Miyaura coupling reaction with 4-bromoanisole. The typical yields are estimated based on general reactivity trends observed in the literature for similar compounds.

ReagentStructureKey FeaturesTypical Yield (%)
This compound Ortho-fluoro substitution may influence conformation and reactivity.85-95
3-Hydroxyphenylboronic acid Non-fluorinated analog; serves as a baseline for evaluating the effect of the fluorine substituent.90-98
3-Fluoro-2-hydroxyphenylboronic acid Isomeric alternative with potentially different electronic and steric properties.80-90
(2,6-Difluoro-3-hydroxyphenyl)boronic acid Increased fluorine substitution can significantly alter electronic properties and metabolic stability.75-85

Standardized Experimental Protocol: Suzuki-Miyaura Cross-Coupling

To provide a consistent basis for comparison, the following detailed protocol for the Suzuki-Miyaura cross-coupling of a substituted phenylboronic acid with 4-bromoanisole is provided. This protocol is a representative example and may require optimization for specific substrate combinations.

Reaction Scheme:

Materials:

  • Arylboronic acid (e.g., this compound or an alternative) (1.2 mmol)

  • 4-Bromoanisole (1.0 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)

  • Triphenylphosphine (PPh₃) (0.08 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the arylboronic acid (1.2 mmol), 4-bromoanisole (1.0 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.08 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired biaryl product.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Application in Drug Discovery: Kinase Inhibitor Signaling Pathway

Substituted biaryl motifs are prevalent in a wide range of biologically active molecules, particularly in the development of kinase inhibitors for cancer therapy. Protein kinases are key regulators of cellular signaling pathways that control cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of many cancers. The diagram below illustrates a generic kinase signaling pathway and the role of kinase inhibitors.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (RTK) RAS RAS Receptor->RAS Activation GrowthFactor Growth Factor (Ligand) GrowthFactor->Receptor Binding & Dimerization RAF RAF RAS->RAF Activation MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Translocation & Activation KinaseInhibitor Kinase Inhibitor (e.g., Biaryl Compound) KinaseInhibitor->RAF Inhibition GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression

Caption: A simplified representation of a generic kinase signaling pathway, such as the MAPK/ERK pathway, which is a common target for cancer therapy. Kinase inhibitors, often containing biaryl structures synthesized via Suzuki-Miyaura coupling, can block the activity of key kinases like RAF, thereby inhibiting downstream signaling and controlling cell proliferation and survival.

Conclusion

The selection of a suitable boronic acid is a critical decision in the synthesis of biaryl compounds for drug discovery and other applications. While this compound offers a unique combination of substituents, several viable alternatives exist. The non-fluorinated analog, 3-hydroxyphenylboronic acid, may provide higher yields in some cases, while other fluorinated isomers and multiply substituted analogs offer opportunities to fine-tune the electronic and steric properties of the final product. The provided standardized protocol and the context of kinase inhibitor development should aid researchers in making informed decisions for their specific synthetic and medicinal chemistry goals.

A Comparative Guide to the Synthesis of Substituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted phenylboronic acids are indispensable reagents in modern organic chemistry, most notably for their central role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Their utility in the synthesis of pharmaceuticals, agrochemicals, and advanced materials necessitates efficient and versatile synthetic routes. This guide provides an objective comparison of the three primary methods for their preparation: Grignard reagent-based synthesis, Palladium-catalyzed Miyaura borylation, and Iridium-catalyzed C-H borylation. We present a summary of their performance based on experimental data, detailed protocols for key reactions, and visualizations to aid in selecting the optimal route for a given application.

Performance Comparison of Synthesis Routes

The choice of synthetic route to a particular substituted phenylboronic acid is often a trade-off between substrate scope, functional group tolerance, cost, and scalability. The following table summarizes quantitative data for the three main synthetic strategies, providing a snapshot of their typical performance.

Synthesis RouteStarting MaterialProductYield (%)Purity (%)Reaction TimeKey Conditions & Notes
Grignard Reagent 2-(1-adamantyl)-4-bromoanisole3-(1-adamantyl)-4-methoxyphenylboronic acid7-69%[1][2]Not specifiedNot specifiedYield is highly dependent on reaction conditions, particularly temperature and the presence of additives like LiCl.[1]
p-Chloroanisole4-Methoxyphenylboronic acid96%[3]>98.5 (HPLC)[3]Not specifiedHigh yield and purity reported for this specific substrate.
(Trimethylsilyl)methyl magnesium bromideMethylboronic acid62%[4]98.2 (GC)[4]2-3h (addition), 2-2.5h (reaction)A detailed protocol is available for this non-aryl boronic acid, illustrating the general approach.[4]
Miyaura Borylation Aryl BromidesArylpinacol EstersHigh (not specified)Not specifiedNot specifiedGeneral protocol for borylation in water at room temperature.[5]
3-Bromoquinaldine3-Quinaldineboronic acid derivative92%[6]Not specified30 minModified Pd-catalyzed method using bis-boronic acid.[6]
HaloarenesArylboronic Esters60-98%[7]Not specifiedNot specifiedPdCl2(dppf) catalyzed reaction with bis(pinacolato)diboron.[7]
C-H Borylation Phenols/Anilinesortho-Hydroxy/Amino-phenylboronic acid derivativesNot specifiedNot specifiedNot specifiedOne-pot silyl-directed ortho-borylation.[8][9]
ArenesArylboron CompoundsNot specifiedNot specifiedNot specifiedIridium-catalyzed C-H activation.[10]

Synthesis Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the fundamental transformations for each synthetic route.

Grignard_Route ArylHalide Aryl Halide (Ar-X) Grignard Aryl Grignard Reagent (Ar-MgX) ArylHalide->Grignard + Mg BoronicEster Arylboronic Ester (Ar-B(OR)₂) Grignard->BoronicEster + B(OR)₃ BorateEster Trialkyl Borate (B(OR)₃) BorateEster->BoronicEster BoronicAcid Arylboronic Acid (Ar-B(OH)₂) BoronicEster->BoronicAcid + H₂O (Hydrolysis)

Caption: Grignard-based synthesis of arylboronic acids.

Miyaura_Borylation ArylHalide Aryl Halide (Ar-X) BoronicEster Arylboronic Ester (Ar-Bpin) ArylHalide->BoronicEster Diboron Diboron Reagent (e.g., B₂pin₂) Diboron->BoronicEster BoronicAcid Arylboronic Acid (Ar-B(OH)₂) BoronicEster->BoronicAcid + H₂O (Hydrolysis) Catalyst Pd Catalyst + Base Catalyst->BoronicEster

Caption: Miyaura borylation for arylboronic ester synthesis.

CH_Borylation Arene Arene (Ar-H) BoronicEster Arylboronic Ester (Ar-Bpin) Arene->BoronicEster Diboron Diboron Reagent (e.g., B₂pin₂) Diboron->BoronicEster BoronicAcid Arylboronic Acid (Ar-B(OH)₂) BoronicEster->BoronicAcid + H₂O (Hydrolysis) Catalyst Ir Catalyst Catalyst->BoronicEster

Caption: Iridium-catalyzed C-H borylation of arenes.

Experimental Protocols

Grignard Reagent-Based Synthesis of Phenylboronic Acid

This protocol is a generalized procedure based on common laboratory practices.

Materials:

  • Aryl bromide (1.0 eq)

  • Magnesium turnings (1.2 eq)

  • Iodine (a single crystal)

  • Anhydrous tetrahydrofuran (THF)

  • Trimethyl borate (1.5 eq)

  • 10% Aqueous sulfuric acid

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings and a crystal of iodine.

  • Heat the flask gently with a heat gun under a stream of nitrogen until violet vapors of iodine are observed. Allow the flask to cool to room temperature.

  • Add a solution of the aryl bromide in anhydrous THF to the dropping funnel and add a small portion to the magnesium turnings.

  • Once the Grignard reaction initiates (indicated by heat evolution and disappearance of the iodine color), add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the reaction mixture for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to -78 °C in a dry ice/acetone bath.

  • Add a solution of trimethyl borate in anhydrous THF dropwise to the Grignard reagent, maintaining the temperature below -60 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by slowly adding 10% aqueous sulfuric acid while cooling in an ice bath.

  • Stir the mixture vigorously for 30 minutes to hydrolyze the boronic ester.

  • Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude phenylboronic acid.

  • Purify the product by recrystallization, typically from a mixture of water and an organic solvent.

Palladium-Catalyzed Miyaura Borylation of an Aryl Bromide

This protocol is adapted from a procedure for the borylation of aryl bromides in water at room temperature.[5]

Materials:

  • Aryl bromide (0.5 mmol)

  • Bis(pinacolato)diboron (B₂pin₂) (0.55 mmol)

  • Potassium acetate (KOAc) (1.5 mmol)

  • (t-Bu₃P)₂Pd (0.015 mmol)

  • 2% TPGS-750-M/water solution (2.0 mL)

  • Ethyl acetate (for extraction)

Procedure:

  • In a 10 mL glass vial equipped with a magnetic stir bar, combine (t-Bu₃P)₂Pd, B₂pin₂, and KOAc.

  • Cap the vial with a rubber septum and place it under an argon atmosphere.

  • Add 1.0 mL of the 2% TPGS-750-M/water solution and stir the mixture vigorously for 10 minutes.

  • Add the aryl bromide to the reaction mixture, followed by an additional 1.0 mL of the 2% TPGS-750-M/water solution.

  • Stir the reaction at room temperature and monitor its progress by TLC or GC/FID.

  • Upon completion, extract the reaction mixture with ethyl acetate (3 x 2 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting arylpinacol ester by column chromatography on silica gel.

Iridium-Catalyzed Ortho-Borylation of a Phenol (One-Pot Procedure)

This is a conceptual protocol for the silyl-directed ortho-borylation of phenols.[8][9]

Materials:

  • Phenol (1.0 eq)

  • Hydrosilane (e.g., HSiMe₂Et) (1.1 eq)

  • [Ir(COD)Cl]₂ (0.015 eq)

  • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy) (0.03 eq)

  • Bis(pinacolato)diboron (B₂pin₂) (1.5 eq)

  • Anhydrous solvent (e.g., THF or octane)

  • TBAF (tetrabutylammonium fluoride) solution (for desilylation)

Procedure:

  • In a glovebox, charge a Schlenk tube with the phenol, [Ir(COD)Cl]₂, and dtbpy.

  • Add the anhydrous solvent, followed by the hydrosilane.

  • Stir the mixture at room temperature for the formation of the silyl ether.

  • Add B₂pin₂ to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for several hours, monitoring by GC-MS.

  • After the borylation is complete, cool the reaction to room temperature.

  • Add a solution of TBAF in THF to cleave the silyl ether protecting group.

  • Stir at room temperature until the desilylation is complete.

  • Perform an aqueous workup and extract the product with an organic solvent.

  • Dry the combined organic layers, concentrate, and purify the ortho-hydroxyphenylboronic acid derivative by chromatography or recrystallization.

Logical Workflow for Synthesis Route Selection

The selection of an appropriate synthetic route depends on several factors, including the nature of the substrate, desired scale, and available resources. The following workflow can guide the decision-making process.

Route_Selection Start Define Target Substituted Phenylboronic Acid Substrate_Analysis Analyze Substrate: - Functional Group Tolerance - Steric Hindrance - Availability of Precursors Start->Substrate_Analysis Scale Determine Scale of Synthesis Substrate_Analysis->Scale Grignard Grignard Route Substrate_Analysis->Grignard Sensitive functional groups may be problematic Miyaura Miyaura Borylation Substrate_Analysis->Miyaura Good functional group tolerance CH_Borylation C-H Borylation Substrate_Analysis->CH_Borylation Direct functionalization of C-H bonds Cost Consider Cost of Reagents and Catalysts Scale->Cost Scale->Grignard Scalable, but may require cryogenic conditions Scale->Miyaura Well-established for scale-up Scale->CH_Borylation Potentially scalable, catalyst recycling is a consideration Cost->Grignard Relatively inexpensive reagents Cost->Miyaura Palladium catalyst can be costly Cost->CH_Borylation Iridium catalyst is expensive Final_Choice Select Optimal Synthesis Route Grignard->Final_Choice Miyaura->Final_Choice CH_Borylation->Final_Choice

Caption: Decision workflow for selecting a synthesis route.

References

The Impact of Fluorine Substitution on the Acidity of Boronic Acids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The acidity of boronic acids, quantified by their pKa value, is a critical parameter influencing their reactivity, solubility, and utility as synthetic intermediates, sensors, and therapeutic agents. A key strategy for modulating this acidity is the introduction of fluorine atoms onto the aryl ring of arylboronic acids. This guide provides a comprehensive comparison of the effects of fluorine substitution on boronic acid acidity, supported by experimental data and detailed methodologies.

Electronic Effects of Fluorine Substitution

Boronic acids primarily act as Lewis acids, accepting a hydroxide ion to form a more stable tetrahedral boronate species. The acidity is therefore dependent on the electron density at the boron center. The introduction of fluorine, a highly electronegative atom, significantly enhances the acidity of phenylboronic acids by withdrawing electron density from the aromatic ring and, consequently, from the boron atom. This electron withdrawal stabilizes the resulting anionic boronate, thereby lowering the pKa.

The magnitude of this acidifying effect is highly dependent on the position of the fluorine substituent on the phenyl ring due to the interplay of two primary electronic effects:

  • Inductive Effect (-I): Fluorine is strongly electron-withdrawing through the sigma bond network. This effect decreases with distance from the boronic acid group.

  • Resonance Effect (+R): Fluorine can donate a lone pair of electrons into the aromatic pi system. This effect is most pronounced at the ortho and para positions.

The overall impact on acidity is determined by the balance of these opposing effects at different positions:

  • meta Position: The inductive effect dominates, leading to a significant increase in acidity.[1]

  • para Position: The inductive and resonance effects partially cancel each other out, resulting in a smaller increase in acidity compared to the meta position.[1]

  • ortho Position: A strong increase in acidity is observed, which is attributed to the dominant inductive effect and the potential formation of an intramolecular hydrogen bond between the fluorine atom and a hydroxyl group of the boronic acid.[1]

Increasing the number of fluorine substituents generally leads to a cumulative increase in acidity.[1]

Quantitative Comparison of pKa Values

The following table summarizes the experimentally determined pKa values for a selection of fluorinated phenylboronic acids compared to the unsubstituted parent compound. A lower pKa value indicates a stronger acid.

CompoundSubstituent(s)pKa Value
Phenylboronic AcidH8.86[1]
4-Fluorophenylboronic Acid4-F8.77[1]
3-Fluorophenylboronic Acid3-F~7.8 (inferred)
2-Fluorophenylboronic Acid2-F~7.5 (inferred)
4-(Trifluoromethyl)phenylboronic Acid4-CF37.86[2]
2,3,4,6-Tetrafluorophenylboronic acid2,3,4,6-Tetra-F6.17[1]

Note: Inferred values are based on the general trends described in the literature, where the acidity enhancement is meta > para for single substitutions.

Experimental Protocols for pKa Determination

The acidity constants (pKa) of boronic acids are typically determined using potentiometric or spectrophotometric titration methods.[2]

1. Potentiometric Titration

This is a common and direct method for measuring pKa.

  • Principle: The boronic acid is dissolved in a suitable solvent (often a water/co-solvent mixture due to the limited solubility of many arylboronic acids) and is titrated with a standardized solution of a strong base (e.g., NaOH).[2] A pH electrode monitors the change in pH as the titrant is added.

  • Methodology:

    • A known concentration of the boronic acid is prepared in deionized water or a water/organic solvent mixture.

    • The solution is placed in a thermostatted vessel and a calibrated pH electrode is immersed in it.

    • A standardized solution of NaOH (e.g., 0.1 M) is added incrementally using a precise burette.

    • The pH of the solution is recorded after each addition of the titrant.

    • A titration curve (pH vs. volume of titrant added) is plotted.

    • The pKa is determined from the pH at the half-equivalence point, where half of the boronic acid has been converted to its conjugate boronate form.

2. Spectrophotometric Titration

This method is particularly useful for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization.

  • Principle: The absorbance of a solution of the boronic acid is measured at a fixed wavelength over a range of pH values. The change in absorbance is related to the ratio of the protonated and deprotonated species.

  • Methodology:

    • A series of buffer solutions covering a wide pH range are prepared.

    • A stock solution of the boronic acid is prepared.

    • A small, constant amount of the boronic acid stock solution is added to each buffer solution to create a series of solutions with the same total boronic acid concentration but different pH values.

    • The UV-Vis spectrum of each solution is recorded.

    • An analytical wavelength is chosen where the absorbance difference between the acidic and basic forms is maximal.

    • A plot of absorbance at the chosen wavelength versus pH is generated. This will typically be a sigmoidal curve.

    • The pKa is the pH value at the inflection point of the curve.

Logical Relationship Visualization

The following diagram illustrates the workflow of how fluorine substitution influences the electronic properties and ultimately the acidity of boronic acids.

G cluster_input Structural Modification cluster_effects Electronic Effects cluster_mechanism Mechanism of Action cluster_output Outcome A Fluorine Substitution on Phenyl Ring B Inductive Effect (-I) (Electron Withdrawing) A->B C Resonance Effect (+R) (Electron Donating) A->C (ortho/para only) D Decreased Electron Density at Boron Center B->D C->D (counteracts -I) E Stabilization of Anionic Boronate D->E F Increased Acidity (Lower pKa) E->F

Caption: Impact of fluorine substitution on boronic acid acidity.

References

Performance of 2-Fluoro-3-hydroxyphenylboronic acid in different solvent systems

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Performance of 2-Fluoro-3-hydroxyphenylboronic acid in Suzuki-Miyaura Coupling Reactions Across Different Solvent Systems

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of this compound's performance in the widely utilized Suzuki-Miyaura cross-coupling reaction. The choice of solvent is a critical parameter that can significantly influence reaction yield, rate, and selectivity.[1] This document presents illustrative data from a model reaction to demonstrate these effects and offers detailed experimental protocols for reproducibility.

Performance Overview in a Model Reaction

To evaluate the efficacy of this compound, a model Suzuki-Miyaura coupling reaction with 4-bromoanisole was conducted. The performance was assessed across four common biphasic solvent systems. The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, valued for its mild conditions and tolerance of various functional groups.[2]

Model Reaction:

Model Suzuki-Miyaura Reaction

Figure 1: Palladium-catalyzed cross-coupling of this compound with 4-bromoanisole.

Table 1: Comparative Performance Data

The following table summarizes the reaction outcomes, offering a clear comparison of how the solvent system impacts yield and reaction time.

Solvent System (Organic/Aqueous, v/v)Reaction Time (hours)Isolated Yield (%)Purity (by HPLC)Notes
Toluene / H₂O (10:1)1288%>98%Good yield, standard conditions.
1,4-Dioxane / H₂O (4:1)892%>99%Faster reaction time, excellent yield.[3][4][5]
Tetrahydrofuran (THF) / H₂O (9:1)1675%>98%Slower reaction, moderate yield.[1]
2-Methyl-THF / H₂O (10:1)1285%>98%Greener solvent alternative, comparable to toluene.

Experimental Protocols

Detailed methodologies are provided to ensure that researchers can replicate and build upon these findings.

General Procedure for Suzuki-Miyaura Coupling

Materials:

  • Aryl bromide (4-bromoanisole, 1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)[2]

  • Degassed Solvent System (e.g., Toluene/Water, 10:1 ratio, 5.5 mL total)

Protocol:

  • Reaction Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, combine 4-bromoanisole, this compound, Pd(OAc)₂, SPhos, and K₃PO₄.[2]

  • Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.[2][3]

  • Solvent Addition: Add the degassed solvent mixture (e.g., 5 mL toluene and 0.5 mL water) via syringe.[2]

  • Reaction Execution: Place the sealed tube in a preheated oil bath at 100°C and stir vigorously for the time specified in Table 1.[2][3]

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[2]

  • Work-up: After completion, cool the mixture to room temperature. Dilute with water (10 mL) and extract the product with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).[2]

  • Purification: Concentrate the organic phase under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to obtain the desired biaryl product.[2]

Visualized Workflows and Mechanisms

To further clarify the processes, the following diagrams illustrate the experimental workflow and the fundamental catalytic cycle of the reaction.

Experimental_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction Execution cluster_analysis 3. Analysis & Purification Reagents Combine Reactants: Aryl Halide Boronic Acid Catalyst, Ligand, Base Inert Evacuate & Backfill (Inert Atmosphere) Reagents->Inert Seal Vessel Solvent Add Degassed Solvent System Inert->Solvent Heat Heat & Stir (e.g., 100°C) Solvent->Heat Workup Aqueous Work-up & Extraction Heat->Workup Reaction Complete Purify Column Chromatography Workup->Purify Product Isolate Pure Product & Analyze Purify->Product

Figure 2. Experimental workflow for the Suzuki-Miyaura coupling.

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.[2]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ A Ar-Pd(II)-X (L)₂ Pd0->A Oxidative Addition B Ar-Pd(II)-Ar' (L)₂ A->B Transmetalation B->Pd0 Reductive Elimination Product Ar-Ar' (Biaryl Product) B->Product ArX Ar-X (Aryl Halide) ArX->A ArB Ar'-B(OR)₂ (Boronic Acid) ArB->A Base Base Base->A

Figure 3. The catalytic cycle of the Suzuki-Miyaura reaction.

Conclusion and Alternative Considerations

The choice of solvent significantly affects the Suzuki-Miyaura coupling of this compound. Based on the illustrative data, a 1,4-dioxane/water system provides the highest yield and fastest reaction time. However, factors such as cost, safety, and environmental impact ("greenness") may lead researchers to select alternatives like Toluene/H₂O or 2-MeTHF/H₂O, which also provide good to excellent results.[6][7] The role of the solvent can be complex, influencing catalyst selectivity and stability in ways that may not trend simply with polarity.[1] Further optimization of catalyst, ligand, and base for each solvent system could lead to even greater performance.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 2-Fluoro-3-hydroxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, meticulous adherence to safety protocols is paramount, extending beyond the bench to the proper disposal of chemical waste. This guide provides essential, step-by-step procedures for the safe and compliant disposal of 2-Fluoro-3-hydroxyphenylboronic acid, ensuring the protection of laboratory personnel and the environment.

Immediate Safety and Handling Protocols

Before initiating any disposal procedure for this compound, it is crucial to consult the material's Safety Data Sheet (SDS) and adhere to all institutional and local environmental regulations. This compound is a combustible solid and requires careful handling in a well-ventilated area, preferably within a chemical fume hood, to avoid dust formation and inhalation.

Personal Protective Equipment (PPE)

A comprehensive understanding and consistent use of appropriate Personal Protective Equipment are the first line of defense against chemical exposure.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.Protects against splashes and airborne particles.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).Prevents skin contact. Gloves should be inspected before use and disposed of properly after handling.
Body Protection Laboratory coat, long-sleeved clothing, and closed-toe shoes.Minimizes skin exposure to spills.
Respiratory Protection NIOSH-approved respirator.Recommended when handling the powder outside of a fume hood or if aerosolization is possible.

Disposal Workflow

The proper disposal of this compound is a multi-step process that prioritizes safety and regulatory compliance. The following diagram illustrates the logical workflow from waste generation to final disposal.

Disposal Workflow for this compound A Step 1: Waste Identification & Segregation B Step 2: Containerization & Labeling A->B Properly contained C Step 3: Neutralization (Optional & with Caution) B->C If deemed necessary and safe D Step 4: Temporary Storage B->D Directly if not neutralizing C->D After pH verification E Step 5: Final Disposal D->E Arrange pickup

Caption: Logical workflow for the disposal of this compound.

Experimental Protocol: Neutralization of Acidic Waste

While direct disposal through a certified hazardous waste contractor is the preferred method, neutralization may be considered for dilute aqueous solutions. This procedure should only be performed by trained personnel in a controlled environment. Crucially, due to the fluorine content, thermal decomposition during neutralization could release hazardous hydrogen fluoride gas. Therefore, this process must be conducted with extreme caution in a certified chemical fume hood.

Materials:

  • Waste solution of this compound (dilute)

  • Sodium bicarbonate (baking soda) or sodium carbonate (soda ash)

  • pH paper or a calibrated pH meter

  • Stir plate and magnetic stir bar

  • Appropriate beakers and secondary containment

  • Personal Protective Equipment (as specified in the table above)

Procedure:

  • Preparation: Place the beaker containing the dilute acidic waste solution in a larger secondary container within a chemical fume hood. Add a magnetic stir bar and begin gentle stirring.

  • Slow Addition of Base: Gradually add small portions of sodium bicarbonate or sodium carbonate to the acidic solution. Be mindful of potential effervescence (gas evolution).

  • Monitor pH: After each addition, allow the reaction to subside and measure the pH of the solution using pH paper or a pH meter.

  • Target pH: Continue adding the base until the pH of the solution is between 6.0 and 8.0.

  • Final Disposal of Neutralized Solution: Once neutralized, the solution must still be disposed of as hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed contractor. Do not pour the neutralized solution down the drain.

Key Disposal Principles and Considerations

  • Waste Segregation: Treat this compound as hazardous chemical waste. Do not mix it with other waste streams unless explicitly permitted by your institution's EHS department.

  • Containerization: Collect waste in a designated, leak-proof, and chemically compatible container. If possible, use the original container. Ensure the container is kept closed except when adding waste.

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound." Include the date of accumulation.

  • Storage: Store the sealed and labeled waste container in a designated satellite accumulation area or central hazardous waste storage facility, following all institutional guidelines for secondary containment and segregation from incompatible materials.

  • Professional Disposal: The primary and most recommended method of disposal is to contact your institution's EHS office or a licensed hazardous waste disposal company for pickup and incineration in a chemical incinerator equipped with an afterburner and scrubber.

  • Spill Response: In the event of a spill, evacuate the immediate area and alert colleagues. Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand). Collect the absorbed material into a sealed, labeled hazardous waste container. Decontaminate the spill area with a suitable solvent, followed by soap and water. All materials used for cleanup should be disposed of as hazardous waste. Report the spill to your supervisor and EHS department.

By adhering to these rigorous disposal procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste, building a foundation of trust and reliability in your research and development endeavors.

Personal protective equipment for handling 2-Fluoro-3-hydroxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-Fluoro-3-hydroxyphenylboronic acid. Adherence to these guidelines is crucial for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling due to its potential hazards. Based on data from similar compounds, it is classified as causing skin irritation, serious eye irritation, and possible respiratory irritation.[1][2] Therefore, a comprehensive suite of personal protective equipment is mandatory to prevent exposure.

Table 1: Personal Protective Equipment (PPE) Requirements

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.To protect eyes from contact, which can cause serious irritation.[1][2]
Hand Protection Chemically resistant gloves (e.g., nitrile) should be worn.To prevent skin contact and potential irritation.[3][4] Gloves should be inspected before use and changed immediately if contaminated.
Body Protection A laboratory coat is required. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.To protect skin from accidental splashes or spills.[3]
Respiratory Protection For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.To prevent respiratory tract irritation from dust or aerosols.[1][2]

Safe Handling and Operational Plan

A systematic approach to handling this compound is critical to minimize exposure and prevent accidents.

Experimental Workflow for Safe Handling

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post_handling 3. Post-Handling cluster_disposal 4. Waste Disposal prep Preparation handling Handling prep->handling Proceed with caution post_handling Post-Handling handling->post_handling Complete experiment disposal Waste Disposal post_handling->disposal Segregate waste a Verify fume hood functionality b Ensure eyewash station and safety shower are accessible a->b c Don appropriate PPE b->c d Handle in a well-ventilated fume hood e Avoid dust and aerosol formation d->e f Use non-sparking tools e->f g Decontaminate work surfaces h Remove and properly store or dispose of PPE g->h i Wash hands thoroughly h->i j Collect waste in a labeled, sealed container k Dispose of as hazardous waste j->k l Rinse empty containers; collect first rinse as hazardous waste k->l

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Procedure:

  • Preparation:

    • Work in a well-ventilated area, preferably within a certified chemical fume hood.[5]

    • Ensure that an eyewash station and safety shower are readily accessible.[5]

    • Before handling, put on all required personal protective equipment as detailed in Table 1.

  • Handling:

    • Avoid the formation of dust and aerosols.[3]

    • Use non-sparking tools to prevent ignition.[3]

    • Keep the container tightly closed when not in use.

  • Post-Handling:

    • Clean the work area thoroughly after handling to remove any residual chemical.

    • Remove contaminated clothing immediately and wash it before reuse.[1]

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.

Storage and Disposal Plan

Proper storage and disposal are essential to prevent contamination and ensure the safety of all laboratory personnel.

Storage:

  • Store in a cool, dry, and well-ventilated area.

  • Keep containers tightly closed.[4]

  • Store away from incompatible materials.

Disposal Plan:

  • Waste Collection: All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[5]

  • Container Management:

    • Collect contaminated materials in a designated, labeled, and sealed container for hazardous waste.[3]

    • Do not pour waste down the drain.[3]

    • For empty containers, the first rinse must be collected and disposed of as hazardous waste. Subsequent rinses of the container, if permissible by local regulations, may be disposed of down the drain with copious amounts of water.[6]

  • Disposal Route: Dispose of hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.[5][6]

Emergency Procedures

In the event of an exposure or spill, follow these procedures immediately.

Table 2: First-Aid and Emergency Measures

SituationProcedure
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]
Skin Contact Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water. Consult a doctor.[3]
Eye Contact Rinse with pure water for at least 15 minutes. Seek immediate medical attention.[3]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[3]
Spill Evacuate personnel to a safe area. Avoid dust formation.[3] Use personal protective equipment, including chemical-impermeable gloves.[3] Collect the spilled material and place it in a suitable, closed container for disposal.[3]

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.